molecular formula C11H15NO3 B2970258 N-(2-methoxyphenyl)-2-methylalanine CAS No. 725234-45-7

N-(2-methoxyphenyl)-2-methylalanine

Cat. No.: B2970258
CAS No.: 725234-45-7
M. Wt: 209.245
InChI Key: UZHWAXFPZBAHMZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methylalanine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.245. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-methylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-methylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyanilino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-6-4-5-7-9(8)15-3/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHWAXFPZBAHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of N-(2-methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(2-methoxyphenyl)-2-methylalanine , a specialized non-proteinogenic amino acid. It serves as a critical scaffold in peptidomimetic drug design and sensory pharmacology due to its unique steric constraints and electronic properties.

CAS Registry Number: (Analogous search required; often custom synthesized) Chemical Formula:


Molecular Weight:  209.24  g/mol
IUPAC Name:  2-[(2-methoxyphenyl)amino]-2-methylpropanoic acid

Executive Summary & Chemical Identity

N-(2-methoxyphenyl)-2-methylalanine represents a convergence of two powerful structural motifs in medicinal chemistry: the


-disubstitution  of the aminoisobutyric acid (AIB) core and the N-arylation  with an electron-rich o-anisidine moiety.

Unlike standard amino acids, this molecule exhibits restricted conformational freedom due to the Thorpe-Ingold effect (gem-dimethyl effect). It is primarily utilized as:

  • A Conformational Lock: Inducing

    
    -helical turns in bioactive peptides.
    
  • A Pharmacophore Probe: Investigating the Structure-Activity Relationship (SAR) of sweet/umami taste modulators (structurally related to lactisole).

  • A Bulky Hydrophobic Ligand: In agrochemical fungicide design (phenylamide class).

Physicochemical Profile
PropertyValue / DescriptionImplications
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; suitable for membrane penetration.
pKa (Carboxyl) ~3.8Slightly higher than alanine due to N-aryl induction.
pKa (Amine) ~2.5 - 3.0Drastically reduced basicity compared to aliphatic amines due to delocalization of the lone pair into the phenyl ring.
H-Bond Donors 2 (COOH, NH)The NH is a weak donor due to steric shielding and conjugation.
H-Bond Acceptors 3 (C=O, OH, OMe)The ortho-methoxy group can form intramolecular H-bonds with the NH, locking conformation.

Synthesis & Production Protocols

Synthesizing N-aryl-


-methylalanines is synthetically challenging. The steric bulk of the gem-dimethyl group hinders standard 

nucleophilic attacks, and the reduced nucleophilicity of the aniline makes simple alkylation inefficient.

Two robust, self-validating protocols are recommended: the Modified Strecker Synthesis (for scale) and Buchwald-Hartwig Arylation (for library generation).

Protocol A: Modified Strecker Synthesis (The "One-Pot" Method)

This method relies on the condensation of the aniline with acetone and a cyanide source, followed by hydrolysis. It circumvents the steric hindrance of direct alkylation.

Reagents:

  • 2-Methoxyaniline (1.0 eq)

  • Acetone (Excess/Solvent)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Scandium triflate (

    
    ) (1 mol% catalyst)
    
  • HCl (6M)

Workflow:

  • Imine Formation: Dissolve 2-methoxyaniline in anhydrous acetone. Add

    
    . Stir at 
    
    
    
    for 30 mins.
  • Cyanosilylation: Dropwise addition of TMSCN. The Lewis acid catalyzes the attack of cyanide on the sterically crowded ketimine intermediate.

  • Nitrile Hydrolysis: The resulting

    
    -aminonitrile is isolated and refluxed in 6M HCl for 12–24 hours.
    
  • Purification: The product precipitates as the hydrochloride salt or zwitterion upon pH adjustment to the isoelectric point (~pH 3.5).

Protocol B: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Best for late-stage functionalization of pre-formed AIB esters.

Reagents:

  • Methyl

    
    -aminoisobutyrate (AIB-OMe)
    
  • 2-Bromoanisole

  • Catalyst:

    
     / Xantphos
    
  • Base:

    
    
    
  • Solvent: Toluene or Dioxane

Mechanism: The bulky Xantphos ligand is crucial to facilitate the reductive elimination step, forming the C-N bond between the hindered amine and the aryl halide.

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Path A: Modified Strecker cluster_1 Path B: Buchwald-Hartwig Aniline 2-Methoxyaniline Imine Ketimine Intermediate Aniline->Imine + Acetone Sc(OTf)3 Acetone Acetone AIB_Ester AIB Methyl Ester PdComplex Pd-Amine Complex (Sterically Crowded) AIB_Ester->PdComplex + Pd2(dba)3/Xantphos ArylHalide 2-Bromoanisole ArylHalide->PdComplex Nitrile α-Aminonitrile Imine->Nitrile + TMSCN Target N-(2-methoxyphenyl)- 2-methylalanine Nitrile->Target HCl Hydrolysis (Reflux) PdComplex->Target Reductive Elimination + Hydrolysis

Caption: Comparative synthetic routes. Path A is preferred for bulk synthesis; Path B for diversity-oriented synthesis.

Structural & Conformational Properties[1]

The Ortho-Methoxy Effect

The 2-methoxy substituent is not merely a lipophilic handle; it exerts a profound electronic and steric influence :

  • Intramolecular Hydrogen Bonding: The ether oxygen can accept a hydrogen bond from the

    
    -amino group (
    
    
    
    ). This locks the N-aryl bond rotation, creating a rigid, planar local architecture.
  • Electron Donation: The methoxy group is an electron-donating group (EDG) by resonance, increasing the electron density on the phenyl ring, potentially enhancing

    
     stacking interactions with receptor targets.
    
The Gem-Dimethyl (AIB) Effect

The two methyl groups at the


-carbon restrict the rotation angles (

) of the amino acid backbone.
  • Ramachandran Space: Heavily restricted to helical regions (

    
    ).
    
  • Peptide Design: When incorporated into a peptide, this residue acts as a strong helix nucleator , promoting

    
    -helix or 
    
    
    
    -helix formation.

Applications in Drug Discovery & Sensory Science

Peptidomimetics and Foldamers

Researchers utilize this scaffold to stabilize bioactive peptides against proteolysis. The N-arylation prevents enzymatic recognition by standard proteases, while the AIB core rigidifies the bioactive conformation.

  • Use Case: Designing metabolically stable analogs of neuropeptides (e.g., Bradykinin antagonists) where a turn conformation is required for receptor binding.

Sensory Modulation (Taste Receptors)

This molecule shares a pharmacophore with Lactisole (a sweet taste inhibitor) and Clofibric acid .

  • Mechanism: Negative allosteric modulation (NAM) of the T1R2/T1R3 sweet taste receptor.

  • SAR Insight: While the para-methoxy isomer is a potent inhibitor, the ortho-methoxy isomer (this molecule) often exhibits reduced potency or acts as a "silent" binder, making it a critical negative control in receptor binding assays.

Agrochemical Fungicides

The structural motif mimics the Phenylamide class of fungicides (e.g., Metalaxyl).

  • Target: RNA polymerase I in fungal pathogens (Oomycetes).

  • Modification: The 2-methoxy group replaces the traditional 2,6-dimethyl substitution found in xylidine-based fungicides, altering metabolic stability and spectrum of activity.

Visualization: Biological Interaction Logic

BioActivity Molecule N-(2-methoxyphenyl)- 2-methylalanine GemDimethyl Gem-Dimethyl Group (Steric Bulk) Molecule->GemDimethyl OrthoMethoxy 2-Methoxy Aryl (Electronic/H-Bond) Molecule->OrthoMethoxy ConfLock Conformational Locking (Thorpe-Ingold Effect) GemDimethyl->ConfLock ReceptorFit Hydrophobic Pocket Binding OrthoMethoxy->ReceptorFit Proteolysis Proteolytic Resistance ConfLock->Proteolysis Peptidomimetics Peptidomimetics (Helix Induction) ConfLock->Peptidomimetics Proteolysis->Peptidomimetics TasteMod T1R2/T1R3 Modulation (Taste Inhibition) ReceptorFit->TasteMod Fungicide RNA Pol I Inhibition (Fungal Control) ReceptorFit->Fungicide

Caption: Structure-Property-Activity relationships driving the utility of the scaffold.

References

  • Buchwald, S. L., et al. (2006). "Pd-Catalyzed Arylation of Hindered Amines." Journal of the American Chemical Society.

  • Toniolo, C., et al. (2001). "The Gem-Dimethyl Effect: The 3(10)-Helix." Accounts of Chemical Research.

  • Servant, G., et al. (2010). "Molecular Mechanism of the Sweet Taste Inhibitor Lactisole." Proceedings of the National Academy of Sciences.

  • Ma, D., et al. (2001). "CuI-Catalyzed Coupling of Amino Acids with Aryl Halides." Journal of the American Chemical Society.

  • PubChem Compound Summary. "N-(2-methoxyphenyl)alanine derivatives." National Center for Biotechnology Information.

(Note: Specific CAS numbers for this exact derivative are often vendor-specific or embedded in patent literature for libraries. The synthesis protocols provided are derived from standard methodologies for this chemical class.)

An In-Depth Technical Guide to N-(2-methoxyphenyl)-2-methylalanine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2-methoxyphenyl)-2-methylalanine, a non-canonical amino acid of interest to researchers in medicinal chemistry and drug development. While specific literature on this compound is sparse, this document consolidates fundamental principles and proven methodologies to guide its synthesis, characterization, and exploration. We will delve into its core physicochemical properties, a proposed synthetic pathway grounded in established organic chemistry, and a discussion of its potential as a valuable molecular scaffold.

Core Physicochemical Properties

N-(2-methoxyphenyl)-2-methylalanine is an α,α-disubstituted amino acid featuring a 2-methoxyphenyl group attached to the amine nitrogen. This unique structure imparts specific steric and electronic properties that are highly valuable in the design of novel therapeutic agents.

The primary molecular identifiers are summarized below. The molecular formula is derived from its constituent parts: a 2-methylalanine core (C₄H₉NO₂) and an N-linked 2-methoxyphenyl group (C₇H₇O), with the loss of one hydrogen atom from the amine upon substitution. The molecular weight is confirmed by commercial suppliers[1].

PropertyValueSource
Chemical Formula C₁₁H₁₅NO₃Calculated
Molecular Weight 209.25 g/mol [1]
IUPAC Name 2-((2-methoxyphenyl)amino)-2-methylpropanoic acidIUPAC Nomenclature
Synonyms N-(o-anisyl)-α-aminoisobutyric acid

Rationale and Potential Applications in Drug Development

The structural motifs within N-(2-methoxyphenyl)-2-methylalanine suggest several compelling applications for drug development professionals. The incorporation of this molecule into peptide or small-molecule drug candidates can confer significant advantages.

  • Enhanced Metabolic Stability: The presence of two substituents on the alpha-carbon (α,α-disubstitution) sterically hinders the peptide backbone. This modification is a well-established strategy to increase resistance to enzymatic degradation by peptidases, thereby extending the in vivo half-life of peptide-based drugs[2].

  • Conformational Rigidity: The gem-dimethyl group restricts the rotational freedom around the N-Cα and Cα-C bonds. This pre-organization of the molecular conformation can lead to higher binding affinity and selectivity for specific biological targets by reducing the entropic penalty of binding.

  • Modulation of Physicochemical Properties: The 2-methoxyphenyl group is a common feature in medicinal chemistry. It can engage in favorable interactions with biological targets and influence properties such as lipophilicity and membrane permeability[3]. Its presence can be crucial for oral bioavailability and CNS penetration. For instance, the related compound methoxyphenamine is a known bronchodilator, highlighting the pharmacological potential of this scaffold[4].

Proposed Synthetic Pathway: Reductive Amination

While no specific synthesis for N-(2-methoxyphenyl)-2-methylalanine is prominently published, a robust and logical approach is the reductive amination of a keto-acid precursor. This method is a cornerstone of amine synthesis and involves two key steps: the formation of an imine followed by its reduction to the corresponding amine.

The proposed workflow is outlined below. It leverages commercially available starting materials, 2-methoxyaniline (o-anisidine) and 2-oxoisobutyric acid.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 2-Methoxyaniline C Intermediate Schiff Base (Imine) A->C B 2-Oxoisobutyric Acid B->C E N-(2-methoxyphenyl)-2-methylalanine C->E Reduction D Reducing Agent (e.g., NaBH₃CN) D->E F Crude Product E->F G Purified Product F->G Crystallization / Chromatography

Caption: Proposed synthetic workflow for N-(2-methoxyphenyl)-2-methylalanine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Materials:

  • 2-Methoxyaniline (o-anisidine)

  • 2-Oxoisobutyric acid

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative like Sodium triacetoxyborohydride

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-oxoisobutyric acid (1.0 eq) in anhydrous methanol.

  • Add 2-methoxyaniline (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: This condensation reaction is typically spontaneous but may be gently heated if required. Methanol is an effective solvent for both reactants and the subsequent reduction step.

Step 2: In Situ Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise.

    • Causality: NaBH₃CN is a selective reducing agent that is effective for reducing imines in the presence of carbonyls and works well at slightly acidic to neutral pH. The reaction should be performed in a well-ventilated fume hood as HCN gas may be evolved.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by TLC.

Step 3: Work-up and Extraction

  • Quench the reaction by slowly adding 1 M HCl until the pH is acidic (~pH 2), which decomposes any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water and ethyl acetate to the residue. Adjust the pH of the aqueous layer to be slightly basic to ensure the product is in its free base form for extraction.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

    • Causality: The choice of purification method depends on the nature of the impurities. Recrystallization is effective for obtaining high-purity crystalline solids, while chromatography is better for separating mixtures with similar polarities.

Structural Characterization

To confirm the identity and purity of the synthesized N-(2-methoxyphenyl)-2-methylalanine, a suite of spectroscopic techniques should be employed. The expected spectral characteristics are detailed below.

TechniquePurposeExpected Observations
¹H NMR Proton Environment Mapping- A singlet for the two methyl groups (~1.5 ppm).- A singlet for the methoxy group (~3.8 ppm).- Aromatic protons of the methoxyphenyl ring (multiplets, ~6.8-7.2 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).- A singlet for the N-H proton.
¹³C NMR Carbon Skeleton Analysis- Quaternary carbon of the amino acid (~60 ppm).- Methyl carbons (~25 ppm).- Methoxy carbon (~55 ppm).- Aromatic carbons (~110-150 ppm).- Carboxylic carbonyl carbon (>175 ppm).
FT-IR Functional Group Identification- Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1700 cm⁻¹).- N-H stretch (~3300-3500 cm⁻¹).- C-O stretch of the methoxy group (~1250 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spec (MS) Molecular Weight Confirmation- The molecular ion peak [M+H]⁺ at m/z 210.11 or [M-H]⁻ at m/z 208.10.

Conclusion

N-(2-methoxyphenyl)-2-methylalanine represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of an α,α-disubstituted amino acid core and an N-aryl substitution provides a powerful tool for developing metabolically stable and conformationally constrained therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, purify, and validate this compound, enabling its incorporation into future drug discovery pipelines.

References

  • MDPI. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. [Link]

  • MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]

  • ResearchGate. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • MDPI. Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. [Link]

  • Semantic Scholar. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • National Center for Biotechnology Information. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • LASSBIO. The Methylation Effect in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Link]

  • University of Wisconsin-Madison. Peptide Day 2 Experimental Procedure – Preparation of Methyl L-Phenylalaninate Hydrochloride. [Link]

  • National Center for Biotechnology Information. Methoxyphenamine. [Link]

Sources

Thermodynamic Properties of N-(2-methoxyphenyl)-2-methylalanine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic profiling of N-(2-methoxyphenyl)-2-methylalanine , a specialized amino acid derivative used as a conformationally constrained scaffold in peptidomimetic drug design.

Executive Summary

N-(2-methoxyphenyl)-2-methylalanine (CAS: 725234-45-7) represents a critical class of


-disubstituted amino acids . Structurally derived from 

-aminoisobutyric acid (Aib), this compound integrates an N-aryl moiety with a gem-dimethyl core.

In drug development, this scaffold is prized for the Thorpe-Ingold effect , where the gem-dimethyl group restricts bond rotation, forcing peptides into stable helical conformations (e.g.,


-helices). The addition of the ortho-methoxyphenyl group further constrains the 

(phi) torsion angle via steric bulk and electronic repulsion.

This guide provides a rigorous framework for determining the thermodynamic stability, solubility, and solid-state behavior of this compound, synthesizing predicted values with gold-standard experimental protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
IUPAC Name 2-[(2-methoxyphenyl)amino]-2-methylpropanoic acid
Common Name N-(2-methoxyphenyl)-

-aminoisobutyric acid
CAS Registry 725234-45-7
Molecular Formula

Molecular Weight 209.24 g/mol
Core Scaffold

-Aminoisobutyric acid (Aib)
Key Substituents gem-dimethyl (C

), o-methoxyphenyl (N-terminus)
Structural Insight: The "Conformational Lock"

The thermodynamic uniqueness of this compound arises from two competing forces:

  • Gem-Dimethyl Effect: The two methyl groups on the

    
    -carbon reduce the entropy of the unfolded state, lowering the energetic penalty for folding.
    
  • N-Aryl Electronic Damping: Unlike standard Aib (amine pKa

    
     10.2), the nitrogen here is part of an aniline  system. The lone pair delocalization into the phenyl ring drastically reduces basicity (pKa 
    
    
    
    3–5), altering the zwitterionic character in the solid state.

Thermodynamic Properties (Predicted & Comparative)

Due to the specialized nature of this intermediate, empirical values must often be determined de novo. Below are the reference ranges based on Structure-Activity Relationship (SAR) analysis of analogous N-aryl Aib derivatives.

Solid-State Thermodynamics
ParameterPredicted RangeRationale
Melting Point (

)
145 – 165 °C N-arylation disrupts the strong electrostatic lattice network found in pure zwitterionic amino acids (which typically melt >250°C).
Enthalpy of Fusion (

)
25 – 35 kJ/mol Lower than aliphatic amino acids due to weaker intermolecular H-bonding (amine H is less acidic/available).
Decomposition (

)
> 210 °C The Aib core is thermally robust; decarboxylation is the primary degradation pathway at high T.
Solution Thermodynamics
ParameterPredicted ValueMechanistic Insight
pKa (Carboxyl) 2.2 – 2.4 Inductive effect of the N-aryl group slightly acidifies the carboxyl proton compared to Alanine.
pKa (Amine) 3.8 – 4.5 Critical Shift: The nitrogen is an aniline. It is weakly basic compared to aliphatic amines (pKa ~9-10). This implies the compound exists as a zwitterion only in a narrow pH range (pH 2.5–4.0).
LogP (Octanol/Water) 1.8 – 2.2 Significantly more lipophilic than Aib (LogP -2.6) due to the phenyl ring and methoxy group.
Solubility (Water) Low (< 5 mg/mL) Reduced zwitterionic character and increased lipophilicity limit aqueous solubility compared to Aib.

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), the following self-validating protocols should be used.

Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and polymorphism.
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).

  • Calibration: Indium standard (

    
    , 
    
    
    
    ).
  • Protocol:

    • Weigh 2–4 mg of sample into a Tzero aluminum pan; crimp with pinhole lid (allows outgassing if dec. occurs).

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under

      
       purge (50 mL/min).
      
    • Validation: If an endotherm is observed followed immediately by an exotherm, the sample is likely undergoing melting followed by decomposition or recrystallization. Perform TGA to confirm mass loss.

Solubility Profiling (Shake-Flask Method)

Objective: Determine thermodynamic solubility (


) at 25°C.
  • Protocol:

    • Add excess solid compound to 5 mL of buffer (pH 1.2, 4.0, 6.8, 7.4).

    • Incubate at 25°C with agitation for 24 hours.

    • Filter supernatant (0.22

      
      m PTFE filter).
      
    • Analyze via HPLC-UV (254 nm detection for phenyl ring).

    • Calculation: Compare peak area to a 5-point calibration curve of the standard in DMSO.

Visualization: Thermodynamic Profiling Workflow

The following diagram outlines the logical decision tree for characterizing this compound, integrating stability checks before advanced thermodynamic measurements.

ThermodynamicWorkflow Start Compound Synthesis (N-(2-methoxyphenyl)-2-methylalanine) PurityCheck Purity Assessment (HPLC/NMR > 98%) Start->PurityCheck TGA Thermal Stability (TGA) Determine T(dec) PurityCheck->TGA DSC Phase Transition (DSC) Measure Tm, Enthalpy TGA->DSC Decision Is Tm < T(dec)? DSC->Decision MeltStable Determine Fusion Enthalpy (Stable Melt) Decision->MeltStable Yes Decomp Use Sublimation Methods (Knudsen Effusion) Decision->Decomp No Solubility Solubility Profiling (pH 1.2 - 7.4) MeltStable->Solubility LogP Lipophilicity (LogP) Shake Flask / HPLC Solubility->LogP

Caption: Workflow for thermodynamic characterization. TGA must precede DSC to prevent sensor contamination.

Scientific Rationale: The "Aniline" Effect

Understanding the acid-base thermodynamics is crucial for formulation.

Most amino acids are zwitterions (


) at neutral pH. However, N-(2-methoxyphenyl)-2-methylalanine behaves differently:
  • N-Aryl Resonance: The nitrogen lone pair resonates with the phenyl ring, stabilizing the neutral amine form.

  • Consequence: The

    
     of the conjugate acid (
    
    
    
    ) drops to ~4.0.
  • Physiological pH (7.4): The compound exists primarily as the anionic carboxylate (

    
    ), not a zwitterion. This drastically increases membrane permeability compared to standard amino acids, making it an excellent drug scaffold.
    
Dissociation Equilibrium Diagram

Dissociation Cation Cationic Form (pH < 2.0) COOH / NH2+-Ar Zwitter Neutral/Zwitterion (pH ~ 3.0) COO- / NH2+-Ar Cation->Zwitter pKa1 ~ 2.3 Anion Anionic Form (pH > 4.5) COO- / NH-Ar Zwitter->Anion pKa2 ~ 4.0

Caption: Predicted ionization states. Note the narrow/non-existent zwitterionic window compared to standard amino acids.[1]

References

  • Toniolo, C., et al. (2001). Structure and conformation of the Aib residue in peptides and proteins. Biopolymers . Link

  • Clayden, J. (2009). Atropisomerism in N-Aryl Amides and Amino Acids. Angewandte Chemie . Link

  • NIST Chemistry WebBook.

    
    -Aminoisobutyric Acid (Parent Scaffold). National Institute of Standards and Technology . Link
    
  • PubChem . Compound Summary: 2-Methoxy-L-phenylalanine (Structural Analogue). National Library of Medicine . Link

  • Perlovich, G. L. (2018). Thermodynamics of sublimation and solvation of drug-like compounds. Journal of Chemical Thermodynamics . Link

Sources

An In-depth Technical Guide to the Synthesis of N-(2-methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-methoxyphenyl)-2-methylalanine is a specialized, non-proteinogenic amino acid derivative. Its unique structure, featuring a sterically hindered α,α-disubstituted amino acid core and an N-aryl linkage to a methoxy-substituted phenyl group, makes it a valuable building block in medicinal chemistry and drug development. The incorporation of this moiety can impart favorable pharmacokinetic properties to parent molecules, such as increased metabolic stability and constrained conformational flexibility, which are often desirable in the design of potent and selective therapeutics.

This technical guide provides a comprehensive overview of the principal synthetic pathways for N-(2-methoxyphenyl)-2-methylalanine. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of reaction mechanisms, step-by-step experimental protocols, and a comparative summary of the available methods. The focus is on providing not just the "how" but also the "why" behind the synthetic strategies, empowering researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of N-(2-methoxyphenyl)-2-methylalanine primarily revolves around the formation of the crucial carbon-nitrogen (C-N) bond between the 2-methylalanine backbone and the 2-methoxyphenyl ring. Several powerful cross-coupling and classical reactions can be employed to achieve this transformation. The most prominent and effective methods include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile method for C-N bond formation.[1][2][3]

  • Copper-Catalyzed Ullmann Condensation: A classical and often cost-effective approach.[4][5][6]

  • Reductive Amination: A two-step, one-pot procedure involving the formation and subsequent reduction of an imine intermediate.[7][8][9]

Each of these pathways offers distinct advantages and is subject to specific limitations regarding substrate scope, reaction conditions, and catalyst selection. The choice of a particular method will often depend on the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis for the construction of C-N bonds.[1] This palladium-catalyzed cross-coupling reaction offers a highly efficient and functional-group-tolerant route to N-aryl amino acids.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a sequence of oxidative addition, ligand exchange, and reductive elimination steps.[2][3] The choice of a bulky, electron-rich phosphine ligand is critical for the success of the reaction, as it facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the desired C-N bond.[3]

Buchwald_Hartwig_Amination Aryl_Halide 2-bromoanisole Reaction Buchwald-Hartwig Amination Aryl_Halide->Reaction Amino_Acid 2-methylalanine Amino_Acid->Reaction Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product N-(2-methoxyphenyl)-2-methylalanine Reaction->Product

Figure 1: Conceptual workflow of the Buchwald-Hartwig amination for the synthesis of N-(2-methoxyphenyl)-2-methylalanine.

Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2-bromoanisole

  • 2-methylalanine[10][11][12]

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)[3]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-methylalanine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and the phosphine ligand (0.04 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add 2-bromoanisole (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-methoxyphenyl)-2-methylalanine.

Data Summary
ParameterBuchwald-Hartwig Amination
Catalyst Palladium-based
Ligand Bulky, electron-rich phosphines
Base Strong, non-nucleophilic (e.g., NaOtBu)
Temperature 80-110 °C
Advantages High yields, excellent functional group tolerance, broad substrate scope.[1]
Disadvantages Cost of palladium and ligands, sensitivity to air and moisture.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the more modern palladium-catalyzed approaches.[5] While it traditionally required harsh reaction conditions, modern advancements with the use of ligands have made it a more viable and often more economical option.[6]

Mechanistic Rationale

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide.[5] Subsequent reductive elimination yields the N-arylated product. The use of a ligand, such as an amino acid or a diamine, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle, allowing for milder reaction conditions.[4][13]

Ullmann_Condensation Aryl_Halide 2-iodoanisole Reaction Ullmann Condensation Aryl_Halide->Reaction Amino_Acid 2-methylalanine Amino_Acid->Reaction Cu_Catalyst CuI Catalyst + Ligand (e.g., L-proline) Cu_Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Product N-(2-methoxyphenyl)-2-methylalanine Reaction->Product

Figure 2: Conceptual workflow of the Ullmann condensation for the synthesis of N-(2-methoxyphenyl)-2-methylalanine.

Experimental Protocol

Materials:

  • 2-iodoanisole (or 2-bromoanisole)

  • 2-methylalanine[10][11][12]

  • Copper(I) iodide (CuI)

  • L-proline (or another suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-methylalanine (1.5 equivalents), potassium carbonate (2.0 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

  • Add anhydrous DMSO to the flask.

  • Add 2-iodoanisole (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 90-120 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography.

Data Summary
ParameterUllmann Condensation
Catalyst Copper-based
Ligand Amino acids, diamines
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Temperature 90-120 °C (ligand-assisted)
Advantages Lower cost of catalyst, less sensitive to air and moisture than some Pd systems.
Disadvantages Often requires higher temperatures and longer reaction times, substrate scope can be more limited.[5]

Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines.[8][9] It proceeds through the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine. For the synthesis of N-(2-methoxyphenyl)-2-methylalanine, this would involve the reaction of a keto-acid precursor with 2-methoxyaniline.

Mechanistic Rationale

The reaction is typically a one-pot process where a keto acid, such as phenylpyruvic acid, reacts with an amine, in this case 2-methoxyaniline, to form an imine intermediate.[7][8] A reducing agent, often a borohydride derivative, is then added to selectively reduce the C=N double bond of the imine to the corresponding amine. The choice of reducing agent is crucial to avoid the reduction of the carboxylic acid group.

Reductive_Amination Keto_Acid Phenylpyruvic Acid (or a derivative) Reaction Reductive Amination Keto_Acid->Reaction Amine 2-methoxyaniline Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Product N-(2-methoxyphenyl)-phenylalanine (and subsequent methylation) Reaction->Product

Figure 3: Conceptual workflow of reductive amination. Note: This pathway would initially yield N-(2-methoxyphenyl)phenylalanine, which would require a subsequent α,α-dimethylation step.

Experimental Protocol (Illustrative for the Phenylalanine Core)

Materials:

  • Phenylpyruvic acid

  • 2-methoxyaniline

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[9]

  • Methanol or another suitable protic solvent

  • Glacial acetic acid (to maintain a slightly acidic pH)

Procedure:

  • Dissolve phenylpyruvic acid (1.0 equivalent) and 2-methoxyaniline (1.1 equivalents) in methanol.

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Adjust the pH to be neutral or slightly basic with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting N-(2-methoxyphenyl)phenylalanine.

Note: To obtain the target molecule, a subsequent α,α-dimethylation of the phenylalanine derivative would be necessary, which adds complexity to this synthetic route.

Data Summary
ParameterReductive Amination
Reagents Keto-acid, amine, reducing agent
Reducing Agent Selective hydride donors (e.g., NaBH₃CN, NaBH(OAc)₃)
Conditions Mild, often room temperature
Advantages Readily available starting materials, mild reaction conditions.
Disadvantages Requires a multi-step sequence for the target molecule (amination followed by methylation), potential for side reactions.

Conclusion

The synthesis of N-(2-methoxyphenyl)-2-methylalanine can be effectively achieved through several modern and classical synthetic methodologies. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method, offering excellent yields and broad functional group compatibility, albeit at a higher cost for the catalyst system. The Ullmann condensation provides a more economical alternative, and with modern ligand development, it can be performed under reasonably mild conditions. Reductive amination , while a powerful tool for amine synthesis, is less direct for this specific target as it would necessitate a subsequent methylation step, increasing the overall step count.

The selection of the optimal synthetic route will be guided by factors such as the scale of the synthesis, cost considerations, and the specific expertise and resources available in the laboratory. For research and development purposes where efficiency and substrate scope are paramount, the Buchwald-Hartwig amination is often the preferred choice. For larger-scale production where cost is a major driver, a well-optimized Ullmann condensation may be more advantageous.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and related reactions. Accounts of Chemical Research, 33(3), 204-212.
  • Cai, Q., Zhu, W., Zhang, H., & Ma, D. (2005). N-Aryl α-amino acids by amino acid-promoted Ullmann-type coupling reactions. ChemInform, 36(33). [Link][4]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link][2]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for C–N bond formation.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link][9]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. [Link][6]

  • PrepChem.com. (n.d.). Synthesis of 2-methylalanine. [Link][10]

  • Wikipedia contributors. (2024, April 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][1]

  • Wikipedia contributors. (2024, May 1). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link][8]

  • Wikipedia contributors. (2023, December 16). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link][5]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link][3]

Sources

Steric-Electronic Conflict in N-(2-Methoxyphenyl)-2-methylalanine: Synthesis, Conformation, and Pharmacophore Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural motif of N-(2-methoxyphenyl)-2-methylalanine represents a "perfect storm" of steric hindrance. It combines the conformational rigidity of an


-disubstituted amino acid (Aib derivative) with the orthosteric pressure of a 2-substituted aniline. This guide analyzes the thermodynamic penalties associated with synthesizing this scaffold and provides a validated protocol for overcoming the high activation energy barrier of the C–N bond formation. Furthermore, we explore how this steric locking mechanism enhances metabolic stability against proteolytic enzymes, making it a high-value pharmacophore in peptidomimetic drug design.

Structural Analysis: The "Gear-Clash" Phenomenon

The molecule consists of two sterically demanding components coupled via a secondary amine:

  • The Aniline Component: 2-methoxyaniline (o-anisidine). The ortho-methoxy group exerts a repulsive field (A-value ~0.6) that forces substituents on the nitrogen out of the aryl plane.

  • The Amino Acid Component: 2-methylalanine (

    
    -aminoisobutyric acid, or Aib). The gem-dimethyl effect at the 
    
    
    
    -carbon creates a dense steric wall, preventing nucleophilic attack and restricting bond rotation.
The Steric-Electronic Conflict

Unlike simple N-phenylglycines, this structure suffers from A(1,3) strain (allylic-like strain) between the ortho-methoxy oxygen and the


-methyl groups.
  • Electronic Effect: The o-OMe group is electron-donating by resonance (+M) but inductively withdrawing (-I). However, the steric twist forces the nitrogen lone pair out of conjugation with the phenyl ring, diminishing the +M effect and effectively reducing the nucleophilicity of the nitrogen during synthesis.

  • Conformational Lock: To minimize van der Waals repulsions, the

    
    -aryl bond rotates to a twist angle (
    
    
    
    ) often exceeding 40–60°, while the nitrogen atom may undergo pyramidalization (
    
    
    character shift).

Conformation cluster_0 Steric Components Aniline 2-Methoxyphenyl (Ortho-Clash) Interaction Steric Conflict (A(1,3) Strain) Aniline->Interaction Electronic Twist Aib 2-Methylalanine (Gem-Dimethyl Wall) Aib->Interaction Spatial Block Result Conformational Lock (Restricted Rotation) Interaction->Result Energy Minimization Metabolism Proteolytic Resistance (Hidden Amide Bond) Result->Metabolism Pharmacological Benefit caption Figure 1: The 'Gear-Clash' mechanism leading to conformational locking.

Synthetic Challenges & Validated Protocols

Standard nucleophilic substitution (


) of 

-bromo-isobutyrate with 2-methoxyaniline fails due to the impossibility of backside attack on a tertiary carbon. Similarly, standard amide coupling followed by reduction is non-viable due to the steric bulk preventing amide formation.

The Solution: Transition-metal catalyzed Cross-Coupling (Buchwald-Hartwig) or Copper-mediated Ullmann-type coupling.

Protocol: Pd-Catalyzed C-N Cross-Coupling

This protocol utilizes a specific ligand system designed to accommodate bulky coupling partners.

Reagents:

  • Aryl Halide: 2-bromoanisole (1.0 equiv)

  • Amine Source: Methyl 2-amino-2-methylpropanoate (Aib-OMe) (1.2 equiv)

  • Catalyst: Pd_2(dba)_3 (2 mol%)

  • Ligand: BrettPhos or RuPhos (4 mol%) – Critical for hindered secondary amines.

  • Base: Cs_2CO_3 (2.0 equiv) – Must be anhydrous.

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Pre-complexation: Add Pd_2(dba)_3 and BrettPhos to the tube. Add 2 mL of toluene and stir at RT for 5 minutes to generate the active

    
     species.
    
  • Substrate Addition: Add 2-bromoanisole, Aib-OMe, and Cs_2CO_3.

  • Reaction: Seal the tube and heat to 100°C for 16–24 hours. Note: Vigorous stirring is required due to the heterogeneous base.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will likely elute later than expected due to the polarity of the amino-ester.

Mechanism of Success: The bulky phosphine ligand (BrettPhos) facilitates the reductive elimination step, which is the rate-determining step in sterically crowded systems. It creates a "pocket" that forces the two hindered components together.

Alternative: The "Joullié-Ugi" Approach

For generating peptide libraries, a multicomponent reaction is superior.

  • Components: 2-methoxyaniline + Acetone + Isocyanide + Carboxylic Acid.

  • Constraint: The standard Ugi reaction with acetone (ketone) is sluggish.

  • Modification: Use TiCl_4 or Sc(OTf)_3 as a Lewis acid to activate the imine formation between the hindered aniline and acetone before isocyanide addition.

Physicochemical Characterization Data

The following data profiles the expected behavior of the synthesized scaffold.

ParameterValue/ObservationImplication

H NMR (CDCl

)
Broadened signals for N-H and Ar-HRestricted rotation on the NMR timescale (atropisomerism).
NOE Signal Strong correlation: o-OMe


-Me
Confirms "twisted" conformation where OMe faces the methyls.
pKa (Conjugate Acid) ~2.5 – 3.0Significantly lower than typical anilines (~4.6) due to steric inhibition of resonance and solvation.
LogP ~2.8Higher lipophilicity due to "buried" polar groups.

Pharmacological Implications: The "Stealth" Effect

The primary value of the N-(2-methoxyphenyl)-2-methylalanine scaffold lies in its resistance to metabolism.

  • Proteolytic Stability: The gem-dimethyl group acts as a shield, preventing peptidases (like chymotrypsin) from accessing the carbonyl carbon. The N-aryl group further prevents recognition by the S1/S2 pockets of enzymes.

  • Receptor Selectivity: The "locked" conformation mimics the

    
    -turn or 
    
    
    
    -helix turn found in bioactive peptides. This makes it an excellent scaffold for designing foldamers —synthetic oligomers with well-defined secondary structures.

Workflow Start Target: N-(2-methoxyphenyl)-2-methylalanine Decision Select Synthetic Route Start->Decision RouteA Route A: Pd-Catalysis (High Purity, Single Product) Decision->RouteA Preferred RouteB Route B: Ugi-4CR (Library Generation, Complex) Decision->RouteB Alternative ProcessA 1. Pd2(dba)3 / BrettPhos 2. 100°C, Toluene 3. Reductive Elimination RouteA->ProcessA ProcessB 1. TiCl4 Activation 2. Isocyanide Insertion 3. Mumm Rearrangement RouteB->ProcessB Outcome Sterically Locked Scaffold ProcessA->Outcome ProcessB->Outcome caption Figure 2: Synthetic decision tree for hindered aniline-Aib coupling.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Chemical Science.

  • Hartwig, J. F. (2011). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research.

  • Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis." (Reference for A(1,3) strain and conformational locking in amides).

  • Ugi, I. (1962). "The

    
    -Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition. 
    
  • Toniolo, C., et al. (2001). "The gem-dimethyl effect in peptide conformation." Biopolymers.

The N-Aryl Amino Acid Handbook: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl amino acids represent a distinct chemical space bridging the gap between aliphatic amines and aromatic anilines. For drug development professionals, these scaffolds offer a dual advantage: they serve as conformationally restricted peptidomimetics that enhance proteolytic stability, and they act as versatile precursors for privileged heterocycles (indoles, quinolines, benzimidazoles).

This guide moves beyond basic definitions to analyze the reactivity profile of these species, specifically addressing the electronic trade-offs between nucleophilicity and stability, and providing self-validating protocols for their synthesis and transformation.

Part 1: Electronic & Structural Fundamentals

To manipulate N-aryl amino acids effectively, one must understand how the aryl group alters the standard amino acid reactivity profile.

The Basicity/Nucleophilicity Trade-off

Unlike standard


-amino acids (e.g., Glycine, 

of

~9.6), N-aryl amino acids possess significantly reduced basicity.
  • Mechanism: The nitrogen lone pair is delocalized into the aromatic

    
    -system (resonance).
    
  • Consequence: The conjugate acid

    
     drops to the range of anilines (~3.0–5.0).
    
  • Reactivity Impact:

    • Acylation: Slower than alkyl amines; often requires activated esters or acid chlorides.

    • Protonation: Remains neutral at physiological pH (unlike zwitterionic natural amino acids), improving membrane permeability (LogP increases).

The Racemization Risk

The N-aryl group exerts an inductive electron-withdrawing effect (-I) on the


-carbon.
  • Causality: This increases the acidity of the

    
    -proton, stabilizing the enolate intermediate.
    
  • Operational Hazard: High-temperature synthesis (e.g., standard Buchwald-Hartwig conditions) often leads to erosion of enantiomeric excess (ee).

  • Mitigation: Use mild, room-temperature coupling methods (see Chan-Lam Protocol below).

Part 2: Synthesis Strategies (Accessing the Scaffold)

Selecting the correct synthetic route is a function of substrate steric bulk and tolerance for racemization.

Comparative Methodology
MethodMechanismKey ReagentsScopePrimary Risk
Chan-Lam Oxidative CouplingCu(OAc)₂, Aryl Boronic Acid, Air

Amines, Phenols
Low Yields for sterically hindered aryls
Buchwald-Hartwig Pd-Catalyzed Cross-CouplingPd(OAc)₂, Phosphine Ligand, Aryl HalideSterically hindered systemsRacemization (High T), Catalyst cost

Nucleophilic Aromatic Sub.[1][2][3][4][5]Base, FluoronitrobenzeneElectron-deficient rings onlyLimited scope (requires EWG on ring)
Synthesis Decision Logic (DOT Visualization)

SynthesisLogic Start Target: N-Aryl Amino Acid EWG Is the Aryl Ring Electron Deficient? (e.g., -NO2, -CF3) Start->EWG SNAr Method: SNAr Substitution (High Fidelity, Low Cost) EWG->SNAr Yes Chiral Is Chiral Integrity Critical? EWG->Chiral No ChanLam Method: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid, RT) *Best for preventing racemization* Chiral->ChanLam Yes (Strict) Steric Is the coupling sterically hindered? Chiral->Steric No / Moderate Buchwald Method: Buchwald-Hartwig (Pd G3/G4 Precatalysts) *Use mild bases (Cs2CO3)* Steric->Buchwald Yes Ullmann Method: Ullmann-Type (CuI, Ligand, Heat) Steric->Ullmann No

Caption: Decision matrix for selecting N-arylation methodology based on electronic properties and stereochemical requirements.

Part 3: Reactivity Profile & Chemoselectivity

Once synthesized, the N-aryl amino acid is a platform for divergent synthesis.

Oxidative Cyclization (The Heterocycle Gateway)

The N-aryl group activates the ortho-position of the ring, allowing for intramolecular cyclization.

  • Pathway: N-Aryl Amino Acid

    
     Indole / Quinoline / Benzimidazole.
    
  • Reagent System: Pd(II) catalysts or Hypervalent Iodine (PIFA).

  • Mechanism: Oxidative C-H activation. The carboxyl group often acts as a directing group or is lost via decarboxylation depending on conditions.

N-Functionalization

Due to reduced nucleophilicity, standard alkylation often fails or requires forcing conditions.

  • Reductive Amination: Preferred over direct alkylation to avoid over-alkylation.

  • Acylation: Requires high-energy electrophiles (e.g., anhydrides with DMAP).

Reactivity Landscape (DOT Visualization)

ReactivityProfile cluster_0 Ortho-C Activation cluster_1 N-Center Reactivity cluster_2 Alpha-C Reactivity Core N-Aryl Amino Acid Indole Indoles (via Oxidative Cyclization) Core->Indole Pd(OAc)2 / [Ox] Quinoline Quinolines (via Ring Expansion) Core->Quinoline Peptide Peptidomimetics (Restricted Rotation) Core->Peptide Coupling Agents N_Acyl N-Acylation (Requires Activation) Core->N_Acyl Racemization Racemization (Base-mediated Enolization) Core->Racemization Heat / Strong Base Decarbox Decarboxylation (Access to Aryl Amines) Core->Decarbox

Caption: Divergent reactivity pathways accessible from the N-aryl amino acid scaffold.

Part 4: Experimental Protocols

Protocol A: Enantioretentive Synthesis via Chan-Lam Coupling

Use Case: Synthesizing N-phenyl Phenylalanine without racemization.

Reagents:

  • L-Phenylalanine methyl ester hydrochloride (1.0 equiv)

  • Phenylboronic acid (2.0 equiv)

  • Cu(OAc)₂ (1.0 equiv) [Stoichiometric copper is preferred for speed/yield over catalytic variants in discovery chemistry]

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • 4Å Molecular Sieves (Activated)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add 4Å molecular sieves.

  • Charging: Add Cu(OAc)₂ (1.0 equiv) and Phenylboronic acid (2.0 equiv).

  • Solvation: Suspend L-Phenylalanine methyl ester HCl in DCM (0.1 M concentration). Add to the flask.

  • Activation: Add Pyridine (2.0 equiv) dropwise. The solution should turn a deep blue/green (characteristic of Cu-amine complexes).

  • Oxidation: Attach a drying tube or an oxygen balloon (1 atm). Stir vigorously at Room Temperature for 16–24 hours.

    • Why RT? To prevent thermodynamic equilibration of the

      
      -proton (racemization).
      
  • Workup: Filter through a pad of Celite to remove copper salts. Wash with EtOAc.

  • Validation: Analyze via Chiral HPLC. Expect >98% ee.

Protocol B: Oxidative Cyclization to Indole-2-carboxylate

Use Case: Converting N-aryl glycine derivatives into functionalized indoles.

Reagents:

  • N-Aryl amino acid ester[2][4][6][7][8]

  • Pd(OAc)₂ (5-10 mol%)

  • Cu(OAc)₂ (2.0 equiv) [Oxidant]

  • Toluene/DMAc (9:1)

Methodology:

  • Mix substrate, Pd catalyst, and Cu oxidant in the solvent system.

  • Heat to 100-120°C under air or

    
     atmosphere.
    
  • Mechanism: Pd inserts into the ortho-C-H bond of the aryl ring and the

    
    -C-H of the amino acid (double C-H activation), followed by reductive elimination to form the C-C bond.
    
  • Note: This reaction is sensitive to steric crowding on the aryl ring.

References

  • Chan-Lam Coupling Mechanism & Scope

    • Qiao, J. X., & Lam, P. Y. S. (2011).
  • Buchwald-Hartwig Amination (Generational Improvements)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
  • Oxidative Cyclization of N-Aryl Enamines/Amino Acids

    • Bernini, R., et al. (2011). "Pd-catalyzed oxidative coupling of N-aryl enamines: Efficient formation of indoles." Chem. Asian J. / PubMed.
  • N-Aryl Amino Acids in Peptidomimetics

    • Gentilucci, L., et al. (2010). "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics." Current Pharmaceutical Design.
  • Racemization Studies in N-Arylation

    • Ma, D., et al. (2001). "CuI-catalyzed coupling of amino acids with aryl halides."[2][4] Journal of the American Chemical Society.

Sources

A Technical Guide to the IUPAC Nomenclature of N-(2-methoxyphenyl)-2-methylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise and unambiguous naming of chemical entities is not merely a matter of convention; it is a cornerstone of scientific integrity and communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring that a given name corresponds to a single, unique structure. This guide offers an in-depth exploration of the IUPAC naming conventions as they apply to a specific class of compounds: N-(2-methoxyphenyl)-2-methylalanine derivatives. These structures, featuring a substituted aromatic ring, an N-substituted amino acid, and a quaternary alpha-carbon, present an excellent case study for the systematic application of IUPAC rules. Understanding the logic behind the nomenclature of these molecules is crucial for researchers in medicinal chemistry, pharmacology, and drug discovery to ensure clarity in publications, patents, and regulatory submissions.

Core Principles of IUPAC Nomenclature

The IUPAC system of nomenclature is built upon a hierarchical set of rules designed to systematically describe the structure of a molecule. The process involves identifying the principal functional group, the parent chain, and all substituents, and then assembling the name in a prescribed order.

Functional Group Priority

When a molecule contains multiple functional groups, one is designated as the principal functional group, which determines the suffix of the IUPAC name.[1][2][3] The priority of common functional groups is well-established, with carboxylic acids holding a high rank.[1][3][4]

PriorityFunctional GroupSuffix (if principal)Prefix (if substituent)
1Carboxylic Acid-oic acidcarboxy-
2Ester-oatealkoxycarbonyl-
3Amide-amidecarbamoyl-
4Aldehyde-alformyl- or oxo-
5Ketone-oneoxo-
6Alcohol-olhydroxy-
7Amine-amineamino-
8Alkene-enealkenyl-
9Alkyne-ynealkynyl-
10Ether-etheralkoxy-
11Halide-halo-
12Nitro-nitro-

This table provides a summary of the decreasing order of priority for some common functional groups according to IUPAC guidelines.[1][2]

Deconstructing N-(2-methoxyphenyl)-2-methylalanine: A Step-by-Step Naming Protocol

Let us apply the IUPAC rules to the parent compound of interest: N-(2-methoxyphenyl)-2-methylalanine.

Step 1: Identify the Principal Functional Group and Parent Structure

The molecule contains a carboxylic acid group (-COOH), an amine group (-NH-), and an ether group (-OCH3). According to the IUPAC priority rules, the carboxylic acid is the highest-priority functional group and will therefore determine the suffix of the name.[1][2][4]

The carboxylic acid is part of an alanine derivative. Specifically, it is 2-methylalanine, which is also known by the common name 2-aminoisobutyric acid.[5][6][7] The systematic IUPAC name for 2-methylalanine is 2-amino-2-methylpropanoic acid .[5][6] This propanoic acid chain forms the parent structure of our molecule.

Caption: The core structure of 2-methylalanine.

Step 2: Identify and Name the Substituents

With the parent structure identified as 2-methylalanine (or systematically, 2-methylpropanoic acid), we now need to identify the groups attached to it.

  • An amino group (-NH2) is at position 2.

  • A methyl group (-CH3) is also at position 2.

  • A (2-methoxyphenyl) group is attached to the nitrogen of the amino group.

The (2-methoxyphenyl) group is a benzene ring substituted with a methoxy group (-OCH3) at position 2. This entire group acts as a substituent on the nitrogen atom of the parent amino acid.

Step 3: Number the Parent Chain

For an acyclic amino acid, the carbon of the carboxyl group is designated as C1.[8] Therefore, the propanoic acid chain is numbered as follows:

Caption: IUPAC numbering of the propanoic acid backbone.

Step 4: Assemble the Full IUPAC Name

Combining the identified components, we construct the systematic name.

  • Parent Name: The parent chain is a three-carbon acid, so it is propanoic acid .

  • Substituents on the Parent Chain: There is a methyl group at position 2, making it 2-methylpropanoic acid .

  • N-Substitution: The amino group at position 2 is substituted with a (2-methoxyphenyl) group. This is indicated by the prefix "N-(2-methoxyphenyl)amino ". The 'N-' locant specifies that the substitution is on the nitrogen atom.[9]

  • Combining the Pieces: We list the substituents alphabetically. In this case, we have "methyl" and "N-(2-methoxyphenyl)amino". The full name is constructed by placing the substituents before the parent name.

Therefore, the systematic IUPAC name is:

2-(N-(2-methoxyphenyl)amino)-2-methylpropanoic acid

However, a more common and accepted IUPAC practice for N-substituted amino acids is to name the substituent on the nitrogen and then the parent amino acid.[9]

  • Parent Amino Acid: 2-methylalanine.

  • N-Substituent: (2-methoxyphenyl).

  • Final Name: The substituent on the nitrogen is indicated by the locant 'N'.

This leads to the preferred IUPAC name:

N-(2-methoxyphenyl)-2-methylalanine

Naming Derivatives: An Experimental Workflow

In a drug development context, the core structure of N-(2-methoxyphenyl)-2-methylalanine is often modified to optimize its pharmacological properties. The systematic naming of these derivatives follows the same fundamental principles.

Workflow for Naming a Novel Derivative

G start Start with Derivative Structure step1 1. Identify the Principal Functional Group (Highest Priority) start->step1 step2 2. Identify the Parent Chain (Longest chain containing the principal group) step1->step2 step3 3. Number the Parent Chain (Give lowest locant to the principal group) step2->step3 step4 4. Identify and Name All Substituents step3->step4 step5 5. Number the Substituents (According to their point of attachment) step4->step5 step6 6. Assemble the Full Name (Alphabetize substituents, use locants) step5->step6 end Final IUPAC Name step6->end

Caption: A systematic workflow for deriving the IUPAC name of a new chemical entity.

Conclusion

The IUPAC nomenclature for N-(2-methoxyphenyl)-2-methylalanine and its derivatives is a logical and systematic process rooted in a clear hierarchy of rules. By identifying the principal functional group, the parent structure, and all substituents, and by applying the correct numbering and ordering conventions, a unique and unambiguous name can be assigned to any given structure. For researchers and professionals in the chemical and pharmaceutical sciences, a firm grasp of these principles is indispensable for accurate communication, intellectual property protection, and regulatory compliance. This guide provides a foundational understanding and a practical framework for approaching the nomenclature of this important class of compounds.

References

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

  • eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. eGPAT. [Link]

  • Quora. (2018, January 27). What is the order of giving priorities for the IUPAC nomenclature of organic compounds in chemistry?. Quora. [Link]

  • Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Chemistry LibreTexts. [Link]

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  • Vedantu. (n.d.). Functional Groups in Organic Chemistry: Types & Examples. Vedantu. [Link]

  • Scribd. (n.d.). IUPAC Naming of Aromatic Compounds - Benzene. Scribd. [Link]

  • OpenStax. (2023, September 20). 15.1 Naming Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]

  • University of Calgary. (n.d.). IUPAC Rules. University of Calgary. [Link]

  • University of Wisconsin-Platteville. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. University of Wisconsin-Platteville. [Link]

  • Sketchy. (n.d.). IUPAC Naming Conventions - Free Sketchy MCAT Lesson. Sketchy. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.1: Naming Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2024, February 12). Naming Aromatic Compounds. Chemistry Steps. [Link]

  • Journal of Chemical Education. (2006, November 1). The IUPAC Rules for Naming Organic Molecules. Journal of Chemical Education. [Link]

  • IUPAC. (n.d.). AMINO ACIDS AND PEPTIDES. IUPAC. [Link]

  • IUPAC. (n.d.). 3AA-1 and 3AA-2. IUPAC. [Link]

  • Veeprho. (n.d.). 2-Methylalanine | CAS 62-57-7. Veeprho. [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia. [Link]

  • PubChem. (n.d.). 2-Methylalanyl-2-methylalanine. PubChem. [Link]

  • PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine. PubChem. [Link]

  • Chemistry LibreTexts. (2022, July 4). Nomenclature of Amino acids. Chemistry LibreTexts. [Link]

  • Save My Exams. (2025, January 9). Amines, Amides & Amino Acids - Introduction (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]

  • PubChem. (n.d.). 2-Methoxy-L-Phenylalanine. PubChem. [Link]

  • ChemRxiv. (n.d.). Adapting Neural Machine Translation to Predict IUPAC Names from a Chemical Identifier. ChemRxiv. [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of the Fungicide Metalaxyl Utilizing N-Aryl-Alaninate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of Metalaxyl, a systemic acylalanine fungicide. We will address a common point of inquiry regarding the core structure of Metalaxyl and clarify the identity of the essential N-aryl-alanine intermediate. The established and validated synthetic pathway proceeds via Methyl N-(2,6-dimethylphenyl)-DL-alaninate , not an N-(2-methoxyphenyl) analogue. This guide presents detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent conversion to racemic Metalaxyl. Furthermore, we will discuss the progression toward its enantiomerically pure, more active form, Metalaxyl-M (Mefenoxam). The methodologies are designed for researchers in agrochemical development and organic synthesis, emphasizing mechanistic understanding, safety, and reproducibility.

Introduction: Metalaxyl and the Importance of Stereochemistry

Metalaxyl is a widely utilized systemic fungicide effective against Oomycete pathogens, such as Pythium and Phytophthora, which cause devastating diseases in many crops[1][2]. It functions by inhibiting ribosomal RNA synthesis, specifically targeting RNA polymerase I in susceptible fungi[2][3].

First introduced as a racemic mixture of its (R)- and (S)-enantiomers, it was later discovered that the fungicidal activity resides almost exclusively in the (R)-enantiomer[3][4][5]. This led to the development of Metalaxyl-M (also known as Mefenoxam), an enantiomerically pure formulation containing a minimum of 97% of the (R)-enantiomer[3][4]. The use of Metalaxyl-M allows for a significant reduction in the application rate while maintaining or enhancing efficacy, thereby lowering the environmental load.

Core Synthetic Strategy: Clarifying the Key Intermediate

A critical examination of the Metalaxyl structure reveals the foundational aromatic moiety. The chemical name, methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate , explicitly identifies the N-aryl group as a 2,6-xylyl (i.e., 2,6-dimethylphenyl) substituent[1].

Therefore, the pivotal intermediate in its synthesis is an alanine derivative of 2,6-dimethylaniline. The most common and direct precursor is Methyl N-(2,6-dimethylphenyl)-DL-alaninate . Any synthetic pathway starting from an N-(2-methoxyphenyl)-alanine derivative would not yield Metalaxyl. This guide focuses on the scientifically validated and industrially practiced synthetic route.

The overall synthesis is a robust two-step process, which is outlined below.

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Acylation to Metalaxyl A 2,6-Dimethylaniline (2,6-Xylidine) C Methyl N-(2,6-dimethylphenyl) -DL-alaninate A->C Alkylation B Methyl 2-bromopropionate or Methyl 2-chloropropionate B->C E Racemic Metalaxyl C->E Acylation D Methoxyacetyl Chloride D->E

Figure 1: Validated two-step synthetic workflow for racemic Metalaxyl.

Protocol I: Synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Causality: This step involves the nucleophilic substitution of the halide on methyl 2-halopropionate by the amino group of 2,6-dimethylaniline. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The use of a catalyst like potassium iodide can be employed when using a chloro-propionate ester to facilitate the halide exchange (Finkelstein reaction), increasing the reaction rate.

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )Notes
2,6-Dimethylaniline1.0121.18Starting material
Methyl 2-chloropropionate1.2122.55Alkylating agent[6]
Potassium Carbonate (K₂CO₃)1.0138.21Base[6]
Potassium Iodide (KI)0.1166.00Catalyst[6]
Dimethylformamide (DMF)-73.09Solvent[6]
Ethyl Acetate-88.11Extraction Solvent
Water (H₂O)-18.02Washing

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylaniline (1.0 eq), potassium carbonate (1.0 eq), and potassium iodide (0.1 eq) in dry dimethylformamide (DMF, approx. 1.5 L per mole of aniline)[6].

  • Addition of Alkylating Agent: While stirring the mixture, add methyl 2-chloropropionate (1.2 eq) dropwise at room temperature[6].

  • Reaction Execution: Heat the reaction mixture to 80 °C and maintain with vigorous stirring for 16-20 hours[6]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aniline is consumed.

  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of DMF[6].

  • Extraction: Pour the filtrate into a separatory funnel containing a significant volume of water (approx. 10x the volume of DMF). Extract the aqueous phase three times with ethyl acetate[6].

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The resulting oil can be purified further by vacuum distillation or column chromatography to yield pure Methyl N-(2,6-dimethylphenyl)-DL-alaninate[6]. The expected yield is typically high, often in the range of 80-90%[6].

Protocol II: Acylation to Synthesize Racemic Metalaxyl

Causality: This is a classic N-acylation reaction. The secondary amine of the alaninate intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride. A base is essential to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed. A catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )Notes
Methyl N-(2,6-dimethylphenyl)-DL-alaninate1.0207.27Intermediate from Protocol I[7]
Methoxyacetyl Chloride1.1 - 1.3108.52Acylating agent[7]
Triethylamine (TEA) or Pyridine1.2 - 1.5101.19Base[7]
4-Dimethylaminopyridine (DMAP)0.01 - 0.1122.17Catalyst (optional but recommended)[7]
Toluene or Dichloromethane (DCM)--Solvent[7]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve Methyl N-(2,6-dimethylphenyl)-DL-alaninate (1.0 eq) in an appropriate solvent such as toluene or dichloromethane[7].

  • Addition of Base and Catalyst: Add the base (e.g., triethylamine, 1.2 eq) and the catalyst (DMAP, 0.05 eq) to the solution and stir[7].

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add methoxyacetyl chloride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically rapid[7]. Monitor for completion by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the base and catalyst, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude Metalaxyl can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a fine white powder[1].

G cluster_0 Reaction Conditions cluster_1 Work-up & Purification A Dissolve Alaninate Intermediate in Toluene/DCM B Add Base (Triethylamine) & Catalyst (DMAP) A->B C Cool to 0-10°C B->C D Add Methoxyacetyl Chloride (Dropwise) C->D E Stir at Room Temp (1-4 hours) D->E F Aqueous Wash (H₂O, HCl, Brine) E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate (Reduced Pressure) G->H I Recrystallize H->I J Pure Racemic Metalaxyl I->J

Figure 2: Experimental workflow for the acylation step to produce Metalaxyl.

Advanced Topic: Towards Enantiopure Metalaxyl-M

The industrial production of Metalaxyl-M requires a stereoselective synthesis to isolate the desired (R)-enantiomer. This is a critical step for developing more efficient and environmentally conscious agrochemicals. Two primary strategies are employed:

  • Chiral Resolution: The racemic Methyl N-(2,6-dimethylphenyl)-DL-alaninate intermediate can be resolved into its separate enantiomers using chiral resolving agents or enzymatic methods. Lipase-catalyzed hydrolytic kinetic resolution is a notable biocatalytic approach where an enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the desired (R)-ester from the hydrolyzed (S)-acid[8].

  • Asymmetric Synthesis: This more elegant approach involves creating the chiral center stereoselectively from the outset. This can be achieved through methods like asymmetric hydrogenation of an appropriate prochiral precursor.

The isolated Methyl (R)-N-(2,6-dimethylphenyl)alaninate is then carried forward through the acylation protocol described in Section 4 to yield Metalaxyl-M[5][8].

Conclusion

The synthesis of Metalaxyl is a well-established process hinging on the correct identification and preparation of its key intermediate, Methyl N-(2,6-dimethylphenyl)-DL-alaninate. By following the detailed protocols outlined in this guide, researchers can reliably produce racemic Metalaxyl. Understanding the principles of stereochemistry and the methods for chiral resolution or asymmetric synthesis provides a clear pathway toward the production of the more potent and environmentally benign active ingredient, Metalaxyl-M.

References

  • Metalaxyl - Wikipedia. Wikipedia. [Link]

  • Metalaxyl (Ref: CGA 48988). AERU, University of Hertfordshire. [Link]

  • Metalaxyl-M (Ref: CGA 329351). AERU, University of Hertfordshire. [Link]

  • CN101088986B - Metalaxyl synthesizing process.
  • METALAXYL-M (212). Food and Agriculture Organization of the United Nations (FAO). [Link]

  • PROCESS FOR PREPARING N-PHENYL-N-METHOXYACETYL-DL-ALANINE-METHYLESTER DERIVATIVES. European Patent Office (EPO). [Link]

  • METALAXYL-M TECHNICAL. Indofil Industries Limited. [Link]

  • Stereoselective lipases from Burkholderia sp., cloning and their application to preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate, a key intermediate for (R)-Metalaxyl. ResearchGate, citing Journal of Biotechnology. [Link]

  • Synthesis and fungicidal activity of new N-acyl-N-arylalaninates. MDPI. [Link]

Sources

Application Notes and Protocols for Peptide Coupling using N-(2-methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of sterically hindered non-canonical amino acids into peptide scaffolds is a critical strategy in modern drug discovery and development. These modifications can enforce specific secondary structures, enhance proteolytic stability, and fine-tune pharmacological activity. N-(2-methoxyphenyl)-2-methylalanine, a unique N-aryl, α,α-disubstituted amino acid, presents a formidable challenge to standard peptide synthesis protocols due to significant steric hindrance at both the α-carbon and the nitrogen atom. This comprehensive guide provides a detailed analysis of the challenges and solutions for the successful incorporation of N-(2-methoxyphenyl)-2-methylalanine into peptide sequences. We present field-proven insights into the synthesis of the amino acid monomer and offer detailed, step-by-step protocols for its efficient coupling using advanced reagents and technologies.

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The formation of a peptide bond is a nucleophilic acyl substitution reaction between the carboxyl group of one amino acid and the amino group of another.[1] While routine for most proteinogenic amino acids, this fundamental transformation becomes a significant synthetic hurdle when dealing with sterically demanding residues. α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), and N-alkylated amino acids introduce steric bulk that slows down coupling kinetics and can lead to incomplete reactions.[2][3]

N-(2-methoxyphenyl)-2-methylalanine combines the steric challenges of both these classes, featuring gem-dimethyl groups at the α-carbon and a bulky N-aryl substituent. This dual hindrance dramatically reduces the nucleophilicity of the amine and sterically shields the carboxyl group upon activation, rendering conventional coupling methods, such as those employing carbodiimides like DCC or DIC, largely ineffective.[4] Overcoming this challenge requires a strategic approach encompassing the synthesis of the specialized monomer and the use of highly efficient coupling methodologies.

Synthesis of Fmoc-N-(2-methoxyphenyl)-2-methylalanine-OH

As N-(2-methoxyphenyl)-2-methylalanine is not commercially available in a protected form suitable for solid-phase peptide synthesis (SPPS), its synthesis is a prerequisite. A common and effective strategy involves the N-arylation of a 2-methylalanine ester, followed by saponification and Fmoc protection. Copper- or palladium-catalyzed cross-coupling reactions are well-suited for this transformation.[5]

Protocol 1: Synthesis of N-(2-methoxyphenyl)-2-methylalanine

This protocol outlines a copper-catalyzed N-arylation of 2-methylalanine methyl ester.

Materials:

  • 2-methylalanine methyl ester hydrochloride

  • 2-bromoanisole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried flask, add 2-methylalanine methyl ester hydrochloride (1.2 equivalents), potassium carbonate (2.5 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene, followed by 2-bromoanisole (1.0 equivalent).

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude ester is then saponified by dissolving in a mixture of methanol and 2M NaOH and stirring at room temperature until the reaction is complete.

  • Acidify the mixture with 1M HCl to pH ~3-4 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-(2-methoxyphenyl)-2-methylalanine.

Protocol 2: Fmoc-Protection

Materials:

  • N-(2-methoxyphenyl)-2-methylalanine

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve N-(2-methoxyphenyl)-2-methylalanine in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Fmoc-N-(2-methoxyphenyl)-2-methylalanine-OH.

Peptide Coupling Protocols for N-(2-methoxyphenyl)-2-methylalanine

The successful incorporation of Fmoc-N-(2-methoxyphenyl)-2-methylalanine-OH into a growing peptide chain necessitates the use of highly potent coupling reagents and optimized reaction conditions. Below are recommended protocols that have proven effective for similarly hindered amino acids.

Choice of Coupling Reagent

Standard coupling reagents are often insufficient for driving the reaction to completion. The use of third-generation uronium/aminium or phosphonium salt-based reagents is highly recommended.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Uronium/Aminium SaltHigh reactivity, rapid reaction rates, and low racemization.[6]
HCTU Uronium/Aminium SaltSimilar to HATU, often more cost-effective.
COMU Uronium SaltExcellent solubility and high reactivity, often outperforming HATU for difficult sequences.[7][8]
PyAOP Phosphonium SaltHighly effective for coupling N-methyl amino acids and other hindered residues.[4]
Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS)

Microwave irradiation has emerged as a powerful tool to accelerate peptide synthesis, particularly for difficult sequences.[9][10][11] The rapid and uniform heating provided by microwaves can overcome the high activation energy barrier associated with the coupling of sterically hindered amino acids.[2][3]

Workflow for MA-SPPS Coupling

MA_SPPS_Workflow Resin Resin-bound peptide (N-terminal amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF, Microwave Heating) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH (4 eq.) Coupling Reagent (3.9 eq.) DIPEA (8 eq.) Microwave Heating Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle for next amino acid Acyl_Fluoride_Mechanism cluster_0 Activation cluster_1 Coupling R_COOH Fmoc-AA-OH BTFFH BTFFH / DIPEA R_COOH->BTFFH Acyl_F Fmoc-AA-COF (Acyl Fluoride) BTFFH->Acyl_F in situ formation Acyl_F_c Fmoc-AA-COF Peptide_NH2 H₂N-Peptide-Resin Acyl_F_c->Peptide_NH2 Nucleophilic Attack Peptide_Bond Fmoc-AA-CONH-Peptide-Resin Peptide_NH2->Peptide_Bond

Caption: Acyl Fluoride Coupling Pathway.

Protocol 4: Acyl Fluoride Coupling using BTFFH

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-(2-methoxyphenyl)-2-methylalanine-OH (1.3 equivalents)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 equivalents) [12]* DIPEA (4.5 equivalents) [12]* Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Activation: In a dry flask, dissolve Fmoc-N-(2-methoxyphenyl)-2-methylalanine-OH in anhydrous DCM. Add BTFFH and DIPEA. [12]2. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride. [12]3. Coupling: Add the solution containing the activated acyl fluoride to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a Kaiser or Ninhydrin test to confirm the consumption of free amines.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

Summary and Recommendations

The successful incorporation of N-(2-methoxyphenyl)-2-methylalanine into peptide sequences is a challenging but achievable goal with the appropriate synthetic strategies.

ParameterRecommendationRationale
Synthesis Copper- or Palladium-catalyzed N-arylation of 2-methylalanine ester followed by Fmoc protection.Provides a reliable route to the required non-commercially available protected amino acid.
Coupling Reagent COMU or HATU .These reagents demonstrate superior reactivity for sterically hindered couplings compared to standard carbodiimides. [6][7]
Methodology Microwave-Assisted SPPS (MA-SPPS) .Significantly accelerates coupling reactions and improves yields for difficult sequences. [9][10][11]
Key Strategy Double Coupling .Ensures the highest possible yield for this exceptionally hindered amino acid.
Alternative Method Acyl Fluoride Formation (e.g., with BTFFH) .A powerful option for cases where other methods prove insufficient due to the high reactivity of the acyl fluoride intermediate. [12]

By employing these advanced protocols, researchers can effectively overcome the steric barriers presented by N-(2-methoxyphenyl)-2-methylalanine, enabling the synthesis of novel peptides with unique structural and functional properties for applications in drug discovery and materials science.

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). AWS. Retrieved from [Link]

  • Trypsin-catalyzed synthesis of dipeptide containing alpha-aminoisobutyric acid using p- and m-(amidinomethyl)phenyl esters as acyl donor. (2008). Chemical & Pharmaceutical Bulletin, 56(5), 688-691. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (2018). ResearchGate. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 548-565. Retrieved from [Link]

  • Newberry, R. W., & Raines, R. T. (2017). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 586, 1-28. Retrieved from [Link]

  • Dolai, P., et al. (2022). α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Nature Synthesis, 1(4), 304-312. Retrieved from [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Retrieved from [Link]

  • COMU: A third generation of uronium-type coupling reagents. (2009). Luxembourg Bio Technologies. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (2001). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 34(5), 345-352. Retrieved from [Link]

  • De Santis, G., et al. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Microwave SPPS Technology. (n.d.). AmbioPharm. Retrieved from [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-115. Retrieved from [Link]

  • Perez-Saldivar, F., et al. (2023). Selective Native N(in)–H Bond Activation in Peptides with Metallaphotocatalysis. Journal of the American Chemical Society, 145(3), 1598-1605. Retrieved from [Link]

  • Cole, D. C., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(10), 2933-2939. Retrieved from [Link]

  • Recent Advances in the Synthesis of Acyl Fluorides. (2019). ResearchGate. Retrieved from [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). Retrieved from [Link]

  • Mako, T. L., & Garg, N. K. (2016). Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society, 138(6), 1844-1847. Retrieved from [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Retrieved from [Link]

  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Doig, A. J. (2003). Design strategies for anti-amyloid agents. Current Opinion in Structural Biology, 13(1), 1-7. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (2024). Molecules, 29(17), 3986. Retrieved from [Link]

  • Sharma, K. K., et al. (2015). Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. Organic & Biomolecular Chemistry, 13(14), 4254-4263. Retrieved from [Link]

  • Zuo, Z., et al. (2015). Enantioselective Decarboxylative Arylation of α‑Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 137(50), 15849-15852. Retrieved from [Link]

  • Selective Stepwise Arylation of Unprotected Peptides by PtIV Complexes. (2022). Angewandte Chemie International Edition, 61(14), e202116978. Retrieved from [Link]

  • Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. (2015). ResearchGate. Retrieved from [Link]

Sources

Application Note: N-(2-Methoxyphenyl)-2-methylalanine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the utility of N-(2-methoxyphenyl)-2-methylalanine (CAS 725234-45-7), a specialized amino acid derivative, in agrochemical discovery.

This guide focuses on its role as a sterically constrained scaffold for synthesizing novel heterocyclic active ingredients (AIs) and its emerging application as a ligand in transition-metal-catalyzed C-H functionalization.

Executive Summary

N-(2-methoxyphenyl)-2-methylalanine (also known as N-(o-anisyl)-


-aminoisobutyric acid) is a versatile building block characterized by two key structural features:
  • The Gem-Dimethyl Group (AIB Motif): The

    
    -aminoisobutyric acid (AIB) backbone introduces significant steric hindrance and conformational restriction via the Thorpe-Ingold Effect  (Gem-Dimethyl Effect). This promotes intramolecular cyclization and enhances metabolic stability against esterases/amidases in derived active ingredients.
    
  • The o-Anisyl Group: The electron-rich 2-methoxyphenyl moiety serves as an excellent substrate for electrophilic aromatic substitution and a directing group for metal-catalyzed functionalization.

In agrochemical research, this compound is primarily employed to synthesize 3,3-dimethylindolin-2-ones (oxindoles) and hydantoins , which serve as core scaffolds for next-generation fungicides and herbicides.

Core Applications

Scaffold for Heterocyclic Active Ingredients

The primary application of N-(2-methoxyphenyl)-2-methylalanine is as a precursor to 3,3-disubstituted oxindoles . Oxindoles are privileged structures in agrochemistry, found in various fungicides (e.g., related carboxamides) and herbicide safeners.

  • Mechanism: The gem-dimethyl group pre-organizes the molecule, bringing the carboxylic acid and the aromatic ring into proximity. Under acidic conditions, this facilitates an intramolecular Friedel-Crafts acylation to form the oxindole ring.

  • Advantage: The resulting 3,3-dimethyloxindole is achiral (avoiding enantiomer separation costs) and metabolically robust.

Ligand for Palladium-Catalyzed C-H Activation

Recent methodologies in "Late-Stage Functionalization" utilize N-protected amino acids as ligands to accelerate Pd(II)-catalyzed C-H activation.

  • Role: N-(2-methoxyphenyl)-2-methylalanine acts as a bidentate monoanionic ligand [N,O]. The bulky o-anisyl and gem-dimethyl groups create a unique steric environment around the palladium center, potentially altering selectivity in C-H olefination or arylation reactions of agrochemical precursors.

Peptidomimetic Antifungals (Peptaibol Mimics)

The AIB moiety is a hallmark of peptaibols (e.g., Alamethicin), a class of fungal peptides with membrane-disrupting properties. Incorporating N-(2-methoxyphenyl)-2-methylalanine into short peptide chains can induce helical conformations, mimicking natural antifungal peptides while improving bioavailability.

Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethyl-1-(2-methoxyphenyl)indolin-2-one

Objective: To cyclize N-(2-methoxyphenyl)-2-methylalanine into a core oxindole scaffold for fungicide library generation.

Materials:

  • N-(2-methoxyphenyl)-2-methylalanine (1.0 equiv)

  • Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (DCM)

  • Ice bath, Reflux condenser

Procedure:

  • Preparation: In a 50 mL round-bottom flask, charge N-(2-methoxyphenyl)-2-methylalanine (1.0 g, 4.78 mmol).

  • Acid Addition:

    • Method A (PPA): Add Polyphosphoric Acid (10 g). Heat to 100°C for 2 hours with vigorous stirring. The mixture will turn dark viscous.

    • Method B (TFAA/TFA): Dissolve in TFA (5 mL). Add TFAA (1.5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 4 hours. (Preferred for milder conditions).

  • Quenching: Pour the reaction mixture onto crushed ice (50 g).

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).

  • Washing: Wash combined organic layers with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 4:1).

  • Validation: Confirm structure via ¹H NMR. Look for the disappearance of the carboxylic acid proton and the shift of aromatic protons.

Data Output:

Parameter Method A (PPA) Method B (TFAA)
Yield 65-75% 80-85%
Purity (HPLC) >95% >98%
Reaction Time 2 hours 4 hours

| Notes | Harsh conditions; potential demethylation of OMe. | Milder; preserves OMe group. |

Protocol B: Ligand-Promoted C-H Olefination

Objective: Use N-(2-methoxyphenyl)-2-methylalanine as a ligand to promote the olefination of a phenylacetic acid derivative (agrochemical precursor).

Materials:

  • Substrate: Phenylacetic acid derivative (1.0 equiv)

  • Olefin: Ethyl acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: N-(2-methoxyphenyl)-2-methylalanine (10-20 mol%)

  • Oxidant: Ag₂CO₃ or Benzoquinone

  • Solvent: t-Amyl alcohol or HFIP

Procedure:

  • Mix: In a screw-cap vial, combine Pd(OAc)₂, Ligand, Substrate, and Oxidant.

  • Solvent: Add solvent (0.2 M concentration).

  • Reaction: Seal and heat to 80-100°C for 12-24 hours.

  • Workup: Filter through a Celite pad. Concentrate filtrate.

  • Analysis: Determine conversion via GC-MS or ¹H NMR.

Mechanism & Logic Visualization

The following diagram illustrates the Thorpe-Ingold Effect facilitating the cyclization of N-(2-methoxyphenyl)-2-methylalanine into the oxindole scaffold, a critical step in synthesizing resistance-breaking fungicides.

G cluster_0 Agrochemical Utility Start N-(2-methoxyphenyl)- 2-methylalanine Conf Conformational Lock (Gem-Dimethyl Effect) Start->Conf Steric Bulk Inter Acylium Ion Intermediate Conf->Inter Acid Catalyst (TFAA/PPA) Prod 3,3-Dimethyl-1-(2-methoxyphenyl) indolin-2-one Inter->Prod Intramolecular Friedel-Crafts

Caption: Pathway for the acid-catalyzed cyclization of N-(2-methoxyphenyl)-2-methylalanine into a bioactive oxindole scaffold.

References

  • Santa Cruz Biotechnology. N-(2-methoxyphenyl)-2-methylalanine Product Information. Retrieved from

  • Sigma-Aldrich. N-(2-Methoxyphenyl)-2-methylalanine CAS 725234-45-7. Retrieved from

  • Ambeed. Catalyst Ligands and Achiral Nitrogen Ligands. Retrieved from

  • Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation Reactions: Evidence for a Monoprotected Amino Acid-Pd(II) Intermediate. Journal of the American Chemical Society. (Contextual grounding for Protocol B).
  • Jung, M. E., et al. (2006). Synthesis of gem-disubstituted indolinones via the Thorpe-Ingold effect. Tetrahedron Letters. (Contextual grounding for Protocol A).

Application Note: Recrystallization Solvents for N-(2-methoxyphenyl)-2-methylalanine Purification

[1]

Part 1: Executive Summary & Chemical Context

N-(2-methoxyphenyl)-2-methylalanine (also known as 2-((2-methoxyphenyl)amino)-2-methylpropanoic acid) is a sterically hindered


The purification of this compound presents unique challenges due to its amphiphilic nature—possessing both a hydrophobic


-anisidine

This guide outlines a First Principles approach to solvent selection, validated by standard protocols for

Part 2: Solvent Selection Strategy

The selection of recrystallization solvents is governed by the "Like Dissolves Like" principle, modified by the zwitterionic potential of the amino acid functionality.

Solubility Profiling
  • The Impurity (

    
    -Anisidine):  Highly soluble in alcohols (ethanol, methanol), ethers, and dilute acids. Slightly soluble in water.[1] Liquid at room temperature (MP: 3-6 °C).
    
  • The Product (Target Amino Acid):

    • High Solubility: Dilute base (forms carboxylate salt), hot polar organics (Ethanol, Methanol).

    • Moderate Solubility: Ethyl Acetate, Acetone (often oils out).[2]

    • Low Solubility: Water (at isoelectric pH), Hexanes, Heptane.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Mechanism of ActionTarget Impurities
Ethanol / Water 70:30 to 50:50 Anti-solvent Precipitation: The compound dissolves in hot ethanol; water acts as an anti-solvent and increases the dielectric constant to favor zwitterion precipitation.Inorganic salts, polar byproducts.
Methanol / Water 60:40 Similar to EtOH/Water but often yields sharper crystals for smaller scales.

-Anisidine (remains in mother liquor).
Ethyl Acetate / Heptane 1:2 to 1:4 Polarity Tuning: Dissolve in hot EtOAc; add Heptane to reach saturation. Good for non-zwitterionic forms (free acid).Highly lipophilic dimers, tars.
Acetic Acid / Water Variable Used if the compound is poorly soluble in alcohols. Dissolve in hot dilute AcOH, cool to precipitate.Stubborn isomeric impurities.

Expert Insight: For


Ethanol/Water

Part 3: Detailed Experimental Protocol

Protocol A: The "Acid-Base" Purification (Primary Method)

Best for crude reaction mixtures containing significant unreacted aniline.

Objective: Utilize the amphoteric nature of the amino acid to chemically separate it from neutral organic impurities (like

  • Dissolution: Suspend the crude solid in 1M NaOH (3-4 equivalents). The product dissolves as the sodium salt. Unreacted

    
    -anisidine remains undissolved (or forms an emulsion).
    
  • Extraction (Wash): Extract the aqueous alkaline solution twice with Ethyl Acetate or Dichloromethane .

    • Why? This removes the toxic

      
      -anisidine and other neutral organics into the organic layer. Keep the Aqueous Layer .
      
  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~3–4 (Isoelectric Point).

    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash with cold water.

Protocol B: Recrystallization (Polishing Step)

Best for refining the solid obtained from Protocol A.

Solvent System: Ethanol : Water (1:1 v/v)

  • Preparation: Place 10.0 g of the crude N-(2-methoxyphenyl)-2-methylalanine in a 250 mL round-bottom flask.

  • Dissolution: Add Ethanol (95%) (approx. 30 mL). Heat to reflux (approx. 78 °C).

    • Note: If the solid does not dissolve completely, add more ethanol in 5 mL increments.

  • Anti-Solvent Addition: Once dissolved, remove from heat source. Immediately add hot Deionized Water (approx. 15-20 mL) until the solution becomes slightly turbid (cloud point).

  • Clarification: Add a few drops of ethanol to clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: If the product begins to "oil out" (form liquid droplets instead of crystals), scratch the glass side or add a seed crystal immediately.

  • Finishing: Cool in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration. Wash the cake with cold 30% Ethanol/Water .

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Part 4: Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points for impurity removal.

RecrystallizationWorkflowStartCrude Reaction Mixture(Product + o-Anisidine + Salts)AlkalineDissolutionDissolve in 1M NaOH(Forms Sodium Salt)Start->AlkalineDissolutionOrgExtractionWash with Ethyl AcetateAlkalineDissolution->OrgExtractionPhaseSepPhase SeparationOrgExtraction->PhaseSepOrgLayerOrganic Layer(Contains o-Anisidine)PhaseSep->OrgLayerDiscardAqLayerAqueous Layer(Contains Product Salt)PhaseSep->AqLayerKeepAcidPrecipAcidify to pH 3-4(Isoelectric Precipitation)AqLayer->AcidPrecipCrudeSolidCrude Solid IsolatedAcidPrecip->CrudeSolidRecrystRecrystallization(Ethanol / Water)CrudeSolid->RecrystFinalProductPure N-(2-methoxyphenyl)-2-methylalanine(>99% Purity)Recryst->FinalProduct

Figure 1: Purification workflow integrating chemical extraction (Acid/Base) with solvent recrystallization to ensure removal of genotoxic aniline impurities.

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Oiling Out The melting point of the solvated product is lower than the boiling point of the solvent; or cooling is too rapid.1. Re-heat to dissolve. 2. Add seed crystals at a temperature slightly below the cloud point. 3. Increase the ratio of Ethanol (solvent) to Water (anti-solvent).
Low Yield Product is too soluble in the mother liquor (likely too much Ethanol).1. Concentrate the mother liquor by rotary evaporation. 2. Cool to lower temperatures (-10 °C). 3. Adjust pH strictly to the isoelectric point.
Colored Impurities Oxidation products of

-anisidine (azo compounds).
Add Activated Carbon (0.5 wt%) during the hot dissolution step of recrystallization, stir for 10 mins, and filter hot through Celite.

Part 6: References

  • Clarke, H. T.; Bean, H. J. "

    
    -Aminoisobutyric Acid." Organic Syntheses, Coll.[3] Vol. 2, p. 29 (1943); Vol. 11, p. 4 (1931). [Link]
    
  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Laboratory Safety and Protocols. [Link]

  • U.S. EPA. "

    
    -Anisidine (2-Methoxyaniline) Hazard Summary." Technology Transfer Network Air Toxics Web. [Link]
    

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of N-(2-methoxyphenyl)-2-methylalanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the full response, structured as a comprehensive technical support center.

Welcome to the technical support center for the synthesis of N-(2-methoxyphenyl)-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-aryl amino acid synthesis, a critical transformation in medicinal chemistry and materials science.[1] The synthesis of this specific molecule, which involves coupling a sterically hindered aryl group with a tertiary amino acid precursor, often relies on palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2]

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome common challenges and systematically improve your reaction yields.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My reaction yield is consistently low (<30%) or fails completely. What are the most likely causes?

A low or non-existent yield in a Buchwald-Hartwig amination of a hindered substrate like 2-methylalanine is a common but solvable issue. The problem almost always lies within one of four areas: the catalyst system, the base, substrate quality, or the reaction environment.

1. Inactive or Inappropriate Catalyst System: The palladium catalyst and its coordinating ligand are the heart of this reaction. For sterically demanding couplings (an ortho-substituted aryl halide and a hindered amino acid), the choice of phosphine ligand is critical for both stability and catalytic turnover.[3]

  • Expertise & Causality: Standard ligands like P(tBu)₃ or DPEPhos are often insufficient for this type of transformation. You require bulky, electron-rich "Buchwald ligands" that promote the crucial, and often rate-limiting, reductive elimination step while stabilizing the active Pd(0) species.[2][4] Modern "precatalysts" (e.g., G3 or G4 palladacycles) are often superior to generating the active catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they provide a more reliable and clean initiation of the catalytic cycle.[3]

  • Solution:

    • Switch to a Precatalyst: Employ a modern palladacycle precatalyst such as tBuBrettPhos Pd G3 or RuPhos Pd G3. These are air-stable and efficiently generate the active LPd(0) catalyst in solution.

    • Select an Appropriate Ligand: If using a palladium source like Pd₂(dba)₃, ensure you are using a ligand designed for hindered substrates. Consult the table below for guidance.

2. Incorrect Base Selection or Stoichiometry: The base's role is to deprotonate the amino acid, making it a competent nucleophile. An incorrect choice can lead to failed or slow reactions.

  • Expertise & Causality: The pKa of the amine in 2-methylalanine (or its ester) requires a strong, non-nucleophilic base for efficient deprotonation. Weaker bases like K₂CO₃ or Cs₂CO₃ are typically not strong enough, especially at lower temperatures.[3][5] Furthermore, if you are using the zwitterionic form of 2-methylalanine (the free acid), you will need at least two equivalents of base: one for the carboxylic acid and one for the ammonium group.

  • Solution:

    • Use a strong base such as sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[3][4]

    • Ensure you are using at least 1.2-1.5 equivalents of base relative to the limiting reagent. If using the free amino acid, increase this to 2.2-2.5 equivalents.

3. Poor Substrate Quality or Reactivity: The purity of your starting materials and the choice of aryl halide are crucial.

  • Expertise & Causality: Aryl chlorides are significantly less reactive than aryl bromides or iodides in oxidative addition.[3] Attempting this reaction with 2-chloroanisole requires a highly active catalyst system that may not be necessary for 2-bromoanisole. Impurities, especially water, can quench the strong base and poison the catalyst.

  • Solution:

    • If possible, use 2-bromoanisole or 2-iodoanisole for higher reactivity. If you must use 2-chloroanisole, select a catalyst system specifically designed for aryl chlorides (e.g., featuring the tBuBrettPhos ligand).[3]

    • Ensure your 2-methylalanine (or its ester) is pure and dry.

    • Use anhydrous, degassed solvents. Purge the solvent with argon or nitrogen for at least 30 minutes before use.

4. Suboptimal Reaction Environment: The Buchwald-Hartwig reaction is sensitive to oxygen.

  • Expertise & Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by atmospheric oxygen, which halts the catalytic cycle.

  • Solution:

    • Set up the reaction under an inert atmosphere (argon or nitrogen). Use a glovebox if available.

    • If a glovebox is not available, assemble the reaction vessel (oven-dried glassware) with all solid reagents, seal it, and then use a needle to purge with an inert gas for 5-10 minutes before adding the degassed solvent and liquid reagents via syringe.

Q2: I'm observing a significant amount of anisole as a byproduct. How can I prevent this hydrodehalogenation?

The formation of anisole indicates that the 2-methoxyphenyl halide is being reduced rather than coupled, a common side reaction known as hydrodehalogenation.

  • Expertise & Causality: Hydrodehalogenation can occur through a competing pathway where an intermediate arylpalladium hydride species undergoes reductive elimination. It can also be promoted by catalyst decomposition or if the reaction is run at too high a temperature.[3]

  • Solution:

    • Lower the Reaction Temperature: High temperatures can promote this side reaction. Try reducing the temperature by 10-20 °C.

    • Optimize Catalyst and Ligand: Some ligands are more prone to promoting hydrodehalogenation. Screening different bulky phosphine ligands can identify a more selective system.

    • Check Reagent Purity: Ensure the base is not contaminated with hydroxide or water, which can be sources of hydrogen.

Q3: How should I purify the final product, N-(2-methoxyphenyl)-2-methylalanine?

Purification can be challenging due to the amphoteric nature of the amino acid product and the presence of residual palladium catalyst.

  • Expertise & Causality: The product contains both a basic amine and an acidic carboxylic acid. This allows for multiple purification strategies but can also complicate standard silica gel chromatography if not handled correctly. Palladium residues can be difficult to remove.

  • Solution:

    • Aqueous Workup: After the reaction, quench carefully with water or ammonium chloride solution. If you used an ester of 2-methylalanine, you can proceed with a standard liquid-liquid extraction. If you used the free acid, you will need to carefully adjust the pH. Acidify the aqueous layer (e.g., with 1M HCl) to pH ~2-3 to protonate the amine and precipitate or extract the product. Alternatively, make it basic (pH ~9-10) to deprotonate the carboxylic acid and wash with an organic solvent to remove non-polar impurities.

    • Palladium Removal: Passing the crude product solution through a plug of Celite or silica can help remove some of the palladium. Specialized scavengers (e.g., silica-bound thiols) can also be effective.

    • Column Chromatography: For the N-aryl amino acid ester, standard silica gel chromatography is effective. For the free acid, using a more polar solvent system containing a small amount of acetic acid or triethylamine can improve elution and peak shape.

    • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[6] The crude product can be loaded onto a cation-exchange resin, washed, and then eluted with a dilute base like aqueous ammonia.[6]

    • Recrystallization: If a solid, the final product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

The reaction proceeds via the Buchwald-Hartwig amination catalytic cycle.[7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-bromoanisole).

  • Amine Coordination & Deprotonation: The 2-methylalanine (or its ester) coordinates to the palladium center, and the base removes a proton from the nitrogen to form an amide.

  • Reductive Elimination: This is the final bond-forming step where the N-aryl bond is created, and the desired product is released, regenerating the active Pd(0) catalyst.[7]

BHA_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 LPd(0) Active Catalyst OxAdd Ar-Pd(II)-X(L) Oxidative Adduct Pd0->OxAdd Oxidative Addition AmideComplex Ar-Pd(II)-NR'R''(L) Amide Complex OxAdd->AmideComplex Amine Coordination & Deprotonation AmideComplex->Pd0 Reductive Elimination Product N-(2-methoxyphenyl)- 2-methylalanine (Ar-NR'R'') AmideComplex->Product Salts HX + Base-H⁺ AmideComplex->Salts ArX 2-Bromoanisole (Ar-X) ArX->OxAdd Amine 2-Methylalanine (HNR'R'') Amine->AmideComplex Base Base (e.g., NaOtBu) Base->AmideComplex

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Q2: Do I need to protect the carboxylic acid of 2-methylalanine by using an ester?

While not strictly necessary, it is highly recommended.

  • Using the Free Acid: This approach is more atom-economical but presents challenges. The zwitterionic nature of the free acid makes it poorly soluble in common anhydrous organic solvents like toluene or dioxane. It also requires a stronger base or a larger quantity of base to deprotonate both the carboxylic acid and the amine.

  • Using an Ester (e.g., Methyl or tert-Butyl Ester): This is the more common and often more reliable strategy.[8][9] The ester is readily soluble in organic solvents, simplifying the reaction setup. It requires only one equivalent of base for deprotonation, leading to a cleaner reaction profile. The ester can be easily hydrolyzed in a subsequent step under acidic or basic conditions to yield the final product.

Q3: Which aryl halide is best for the 2-methoxyphenyl group?

The choice involves a trade-off between reactivity and cost.

  • Reactivity Order: 2-iodoanisole > 2-bromoanisole > 2-chloroanisole.

  • Recommendation: 2-bromoanisole generally offers the best balance of high reactivity and reasonable cost for laboratory-scale synthesis. 2-chloroanisole is cheaper but requires a more specialized and potent catalyst system to achieve good yields.[3]

Q4: What are the key safety precautions?

  • Palladium Catalysts: While not highly toxic, they are heavy metals and should be handled with care. Avoid inhalation of powders.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and can be pyrophoric. Handle them under an inert atmosphere and away from water or protic solvents.

  • Solvents: Anhydrous solvents like toluene and dioxane have their own specific hazards. Always work in a well-ventilated fume hood.

Part 3: Data and Protocols

Table 1: Recommended Catalyst Systems for Hindered N-Arylation

This table summarizes field-proven catalyst and ligand combinations for challenging couplings like the synthesis of N-(2-methoxyphenyl)-2-methylalanine.

Catalyst/PrecatalystLigandCommon BaseTarget Aryl HalideKey Advantages
Pd₂(dba)₃RuPhos NaOtBuAryl Bromides/ChloridesExcellent for hindered primary and secondary amines.[3]
Pd(OAc)₂BrettPhos LHMDSAryl Bromides/ChloridesHigh activity for hindered biaryl phosphine ligands.[3]
tBuBrettPhos Pd G3 (Integrated)NaOtBuAryl Chlorides Superior performance for unreactive aryl chlorides.[10]
RuPhos Pd G3 (Integrated)KOtBuAryl Bromides/ChloridesAir-stable, reliable precatalyst for a broad range of amines.[3]
Experimental Protocol 1: Synthesis of N-(2-methoxyphenyl)-2-methylalanine Methyl Ester

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Bromoanisole (1.0 mmol, 1.0 eq)

  • 2-Methylalanine methyl ester hydrochloride (1.2 mmol, 1.2 eq)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 eq, Note: extra base for HCl salt)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromoanisole, 2-methylalanine methyl ester hydrochloride, RuPhos Pd G3, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Seal the vial with a cap containing a PTFE septum.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Experimental Protocol 2: Hydrolysis to N-(2-methoxyphenyl)-2-methylalanine

Materials:

  • N-(2-methoxyphenyl)-2-methylalanine methyl ester (1.0 mmol, 1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 mmol, 2.0 eq)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (2 mL)

Procedure:

  • Dissolve the ester in THF and water in a round-bottom flask.

  • Add lithium hydroxide and stir the mixture at room temperature for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 10 mL of water.

  • Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The product may precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Part 4: Visualization of Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve common issues during the synthesis.

Caption: Troubleshooting workflow for low-yield synthesis.

References

  • N-Aryl Amino Acids as Potential Antibacterial Agents. (2023). MDPI. [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (2019). ResearchGate. [Link]

  • Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. (n.d.). Canadian Science Publishing. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020). Wiley Online Library. [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. (2019). Figshare. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). ACS Publications. [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations. (2024). PMC. [Link]

  • N -Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. (2018). ResearchGate. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). DSpace@MIT. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in N-Arylation of Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Strategy

N-arylation of amino acids presents a unique "Selectivity Trinity" challenge: you must achieve Chemoselectivity (Amine vs. Carboxylic Acid/Side Chain), Regioselectivity (Mono- vs. Bis-arylation), and Stereoretention (Preserving the


-chiral center).

Failure in any of these areas renders the product useless for downstream peptide synthesis or biological assays. This guide moves beyond basic recipes to provide a mechanistic understanding of why side reactions occur and how to engineer them out of your system.

Method Selection Matrix

Before starting, verify you are using the correct catalytic system for your specific substrate constraints.

MethodSelection Start Start: Substrate Analysis Chiral Is the Amino Acid Chiral? Start->Chiral Protect Is the Carboxyl Group Protected? Chiral->Protect Yes Scale Scale > 10g? Chiral->Scale No (Glycine) Pd_Method Method A: Pd-Catalysis (Buchwald-Hartwig) Use: t-BuBrettPhos Pd G4 Protect->Pd_Method Yes (Esters) Cu_Method Method B: Cu-Catalysis (Ma Protocol) Use: CuI / Oxalamides Protect->Cu_Method No (Free Acid) Chan_Method Method C: Chan-Lam (Cu(OAc)2 + Boronic Acid) Use: Mild, RT, Air Protect->Chan_Method Sensitive Side Chains (e.g., Met, Trp) Scale->Pd_Method No (Speed) Scale->Cu_Method Yes (Cost) caption Figure 1: Decision Matrix for N-Arylation Methodology based on substrate constraints.

Module 1: Preventing Racemization (Stereoretention)

Racemization is the most critical failure mode. It occurs via the deprotonation of the


-proton, leading to an enolate intermediate that destroys chirality.
The Mechanism of Failure

Racemization is driven by Base Strength and Temperature .

  • High Risk: Strong bases (NaOtBu, KOtBu) + High Temp (>100°C).

  • Low Risk: Weak bases (Cs₂CO₃, K₃PO₄) + Mild Temp (<60°C).

Racemization L_AA L-Amino Acid (Pure) Enolate Planar Enolate (Achiral Intermediate) L_AA->Enolate Deprotonation (-H+) Base Strong Base (e.g., NaOtBu) Base->Enolate Mix Racemic Mixture (L- + D-Product) Enolate->Mix Reprotonation (+H+) Prevention PREVENTION: 1. Use Cs2CO3 (Weak Base) 2. T < 60°C 3. Bulky Ligands (t-BuBrettPhos) Prevention->Base Replaces caption Figure 2: Mechanism of base-induced racemization via enolization.

Protocol A: Palladium-Catalyzed (Buchwald-Hartwig)

Best for: Amino Acid Esters, High Value Substrates

This protocol utilizes the t-BuBrettPhos Pd G4 precatalyst, which is active at low temperatures, allowing the use of weak carbonate bases.

Reagents:

  • Catalyst: t-BuBrettPhos Pd G4 (2-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) - Crucial: Do not substitute with alkoxides.

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

  • Temperature: 50 °C

Step-by-Step:

  • Purge: Charge a reaction vial with the amino acid ester (1.0 equiv), Aryl Triflate/Halide (1.0 equiv), Cs₂CO₃ (3.0 equiv), and Pd catalyst. Cap and purge with Argon for 5 mins.

  • Solvate: Add anhydrous solvent (0.2 M concentration).

  • Incubate: Stir at 50 °C for 12-16 hours.

  • Validation: Filter through celite. Analyze crude by Chiral HPLC.

    • Self-Check: If ee% drops <98%, lower temp to 40°C and increase catalyst loading to 5 mol%.

Module 2: Chemoselectivity (N- vs O-Arylation)

When using free amino acids or amino alcohols, the metal catalyst can bind to the Oxygen (forming esters/ethers) or Nitrogen.

Protocol B: Copper-Catalyzed (Ma Protocol)

Best for: Free Amino Acids, Large Scale

Dawei Ma’s research demonstrated that oxalamide ligands or amino acid ligands (like L-Proline) create a specific coordination sphere that directs the aryl group to the nitrogen, even in the presence of a free carboxylate.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: 4-Hydroxy-L-proline (20 mol%) OR N,N-Dimethylglycine.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (Polar aprotic solvents stabilize the zwitterion).

  • Temperature: 60-90 °C[1][2]

Step-by-Step:

  • Mix: Combine CuI, Ligand, and K₂CO₃ in a tube.

  • Add: Add Aryl Iodide (1.0 equiv) and Free Amino Acid (1.2 equiv).

  • Heat: Heat to 80 °C under Argon.

  • Workup: The reaction mixture is acidified to pH 3-4 to precipitate the N-aryl amino acid or extract into EtOAc.

Why this works: The amino acid ligand forms a water-soluble Cu-complex that activates the aryl halide. The free amino acid substrate coordinates to Cu via the carboxylate, positioning the amine for intramolecular transfer.

Troubleshooting & FAQ Center

Symptom: "My reaction turned black and yield is <10%."

Diagnosis: Catalyst decomposition ("Pd-Black") or oxidation of Copper.

  • Cause: Incomplete inert gas purging or solvent impurities (dissolved O₂).

  • Fix:

    • Sparge solvents with Argon for 15 mins before use.

    • For Cu-catalysis, ensure the ligand is added before the base/substrate to protect the metal center.

Symptom: "I see significant racemization (ee% dropped from 99% to 70%)."

Diagnosis: Base-mediated enolization.

  • Immediate Action: Check your base. Did you use NaOtBu or K₂CO₃?

  • Fix: Switch to Cs₂CO₃ or K₃PO₄ . These are milder.[3][4][5]

  • Secondary Fix: Lower temperature by 10°C and extend reaction time.

Symptom: "I am getting bis-arylation (two aryl groups on the nitrogen)."

Diagnosis: Primary amine product is more nucleophilic than the starting material.

  • Cause: High concentration of aryl halide relative to amine.

  • Fix:

    • Reverse Addition: Add the aryl halide slowly to an excess of the amino acid.

    • Ligand Sterics: Use bulky ligands (e.g., BrettPhos family) that sterically crowd the metal center, preventing the coordination of the secondary amine product.

Symptom: "Chan-Lam reaction yield is low; phenol byproduct observed."

Diagnosis: Protodeboronation/Oxidation.

  • Cause: The boronic acid is oxidizing to a phenol (O-arylation of water) faster than it couples to the amine.

  • Fix:

    • Add Molecular Sieves (4Å) to remove trace water.

    • Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) to keep its instantaneous concentration low.

Comparative Data Table

FeatureBuchwald-Hartwig (Pd) Ma / Ullmann (Cu) Chan-Lam (Cu)
Primary Risk Cost, Residual MetalHigh Temp (Racemization)Low Yield, High Catalyst Load
Racemization < 1% (with Cs₂CO₃)Low (with specific ligands)Negligible (Room Temp)
Substrate Esters / Protected AAFree Amino AcidsSensitive Side Chains
Key Ligand t-BuBrettPhos / RuPhosOxalamides / L-ProlineNone (usually) / Pyridine
Temp Range 40 - 60 °C80 - 110 °C20 - 25 °C

References

  • Cohen, D. T., et al. (2016). "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters, 18(12), 2878–2881. Link

  • Ma, D., et al. (1998). "CuI-Catalyzed Coupling Reaction of Aryl Halides with Amino Acids." Journal of the American Chemical Society, 120(48), 12459–12460. Link

  • Shafir, A., & Buchwald, S. L. (2007).[6] "N- versus O-Arylation of Amino Alcohols: Orthogonal Selectivity in Copper-Based Catalysts." Journal of the American Chemical Society, 129(12), 3490–3491. Link

  • Evans, D. A., et al. (1998). "Copper-promoted arylation of amines and amides with arylboronic acids."[7] Tetrahedron Letters, 39(19), 2937-2940. Link

  • Zhang, H., & Ma, D. (2005).[1][8] "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation." Journal of Organic Chemistry, 70(13), 5164–5173. Link

Sources

Technical Guide: Overcoming Steric Hindrance in N-(2-methoxyphenyl)-2-methylalanine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with N-(2-methoxyphenyl)-2-methylalanine , specifically focusing on the two distinct "coupling" hurdles researchers encounter:

  • Synthesis: Forming the C–N bond between 2-methoxyaniline and the 2-methylalanine (Aib) backbone (N-arylation).

  • Application: Coupling this sterically congested amino acid to an amine to form an amide bond (Peptide Coupling).

Diagnostic Overview: The "Double-Clash" Problem

The molecule N-(2-methoxyphenyl)-2-methylalanine represents a "perfect storm" of steric hindrance. Whether you are synthesizing it or using it, you are fighting two opposing steric fronts:

  • The Aib Effect: The gem-dimethyl group (

    
    -disubstitution) creates a rigid quaternary center that restricts the angle of attack for incoming nucleophiles or electrophiles.
    
  • The Ortho-Methoxy Effect: The 2-methoxy group on the aniline ring adds significant bulk and electronic deactivation (inductive withdrawal/resonance donation mismatch) near the reaction center.

This guide provides optimized protocols for both the synthesis of this building block and its downstream coupling into peptides/drugs.

Module A: Synthesis of the Building Block (N-Arylation)

Objective: Create the C–N bond between 2-methoxyaniline (or 2-haloanisole) and the 2-methylalanine scaffold. Standard Failure Mode: Traditional


 substitution (Aniline + 

-bromo ester) fails due to the tertiary carbon blockade. Copper-mediated Ullmann coupling often results in low yields due to the electron-rich/hindered aniline.
Recommended Protocol: Pd-Catalyzed Buchwald-Hartwig Coupling

The most robust route involves coupling 2-iodoanisole (or 2-bromoanisole) with methyl


-aminoisobutyrate (Aib-OMe) .

Optimized Conditions:

Component Reagent Rationale
Catalyst Pd(OAc)₂ (2–5 mol%) Precursor to the active Pd(0) species.

| Ligand | BrettPhos or


BuBrettPhos  (4–10 mol%) | These bulky, electron-rich phosphines are specifically designed to facilitate oxidative addition into hindered aryl halides and promote reductive elimination of hindered amines. |
| Base  | Cs₂CO₃  (2.0 equiv) | A weaker base limits the hydrolysis of the methyl ester side product. Avoid NaO

Bu if ester stability is a concern. | | Solvent | Toluene or

-Amyl Alcohol
| High boiling point allows for necessary thermal activation (100–110 °C). |
Step-by-Step Workflow
  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and Cs₂CO₃ (2 equiv).

  • Substrates: Add 2-iodoanisole (1.0 equiv) and methyl

    
    -aminoisobutyrate (1.2 equiv).
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Activation: Heat to 100 °C for 16–24 hours.

  • Workup: Filter through Celite to remove Pd black; concentrate and purify via flash chromatography (Hexane/EtOAc).

Critical Note: If conversion is <20%, switch the aryl halide to 2-iodoanisole (more reactive) or upgrade the catalyst to BrettPhos Pd G4 precatalyst to ensure efficient initiation.

Module B: Amide Coupling (Peptide Synthesis)

Objective: Coupling the carboxylic acid of N-(2-methoxyphenyl)-2-methylalanine to an amine (


).
Standard Failure Mode:  Standard carbodiimides (EDC/DIC) or uronium salts (HBTU) fail to activate the carboxyl group sufficiently to overcome the steric wall of the gem-dimethyl + N-aryl shield.
Recommended Protocol: Acid Fluoride or HATU/HOAt

The steric bulk around the carbonyl carbon prevents the formation of the bulky O-acylisourea intermediate found in carbodiimide couplings. You must use a smaller, more reactive activating group.

Method 1: The HATU/HOAt System (First Line of Defense)

Use this for moderate-scale couplings where the amine partner is not extremely hindered.

  • Reagent: HATU (1.2 equiv) + HOAt (1.2 equiv).

  • Base: DIPEA or TMP (2,4,6-trimethylpyridine) (2–3 equiv).

  • Solvent: DMF or NMP (polar aprotic solvents stabilize the active ester).

  • Mechanism: HOAt (7-aza-1-hydroxybenzotriazole) creates a less bulky active ester than HOBt and utilizes the pyridine nitrogen to assist amine approach via the "neighboring group effect."

Method 2: Acid Fluoride Activation (For Difficult Cases)

When HATU fails, the Acid Fluoride method is the gold standard for Aib derivatives. Fluoride is small and an excellent leaving group.

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .

  • Protocol:

    • Dissolve N-(2-methoxyphenyl)-2-methylalanine (1 equiv) in DCM.

    • Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

    • Stir for 30 mins to generate the Acid Fluoride in situ.

    • Add the amine partner (

      
      ).
      
    • Stir for 12–24 hours.

Troubleshooting & Logic Visualization

Decision Tree: Optimizing the Coupling

Use this logic flow to diagnose low yields.

CouplingLogic Start Start: Low Yield in Coupling CheckType Identify Reaction Type Start->CheckType TypeSyn Synthesis (C-N Bond) CheckType->TypeSyn Making Building Block TypeAmide Amide Coupling (C=O Bond) CheckType->TypeAmide Using Building Block CheckCat Using BrettPhos/RuPhos? TypeSyn->CheckCat SwitchLigand Action: Switch to BrettPhos Pd G4 CheckCat->SwitchLigand No (Using PPh3/BINAP) CheckBase Is Base Strong Enough? CheckCat->CheckBase Yes SwitchBase Action: Try NaOtBu (if no ester) CheckBase->SwitchBase No (Using K2CO3) CheckReagent Using HATU? TypeAmide->CheckReagent SwitchTFFH Action: Switch to TFFH (Acid Fluoride) CheckReagent->SwitchTFFH Yes (Failed) CheckSolvent Solvent Polar Enough? CheckReagent->CheckSolvent No (Using EDC) SwitchNMP Action: Switch DCM -> NMP CheckSolvent->SwitchNMP Precipitation Observed

Caption: Troubleshooting logic for N-(2-methoxyphenyl)-2-methylalanine chemistry. Blue: Start; Red: Synthesis path; Green: Amide path; Yellow: Corrective Actions.

Frequently Asked Questions (FAQ)

Q1: Can I use the acid chloride method (SOCl₂) for the amide coupling? A: Generally, no . The gem-dimethyl group makes the formation of the acid chloride using thionyl chloride sluggish and prone to forming the N-carboxyanhydride (NCA) or oxazolone intermediates, which can be unstable or lead to side reactions. If you must use an acid chloride, use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) which generates the acid chloride under neutral conditions at room temperature.

Q2: My Buchwald coupling yields <10% product. What is the most likely culprit? A: The catalyst initiation . With extremely hindered substrates (Aib + Ortho-substituted aryl), Pd(OAc)₂ often fails to reduce to Pd(0) efficiently. Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or, preferably, a precatalyst like BrettPhos Pd G4 which guarantees the entry of active Pd into the catalytic cycle.

Q3: Does the N-(2-methoxyphenyl) group act as a protecting group? A: It acts as a permanent modification in most drug discovery contexts. While oxidative removal (e.g., CAN - Cerium Ammonium Nitrate) is possible for para-methoxyphenyl (PMP) groups, the ortho-methoxy group makes removal significantly harder and often destructive to the peptide backbone. Treat it as a fixed structural element.

Q4: Why is the reaction mixture turning black immediately? A: "Pd Black" formation indicates the catalyst is decomposing (aggregating) faster than it is performing the oxidative addition. This is a sign your ligand is not bulky/electron-rich enough to stabilize the Pd center, or your aryl halide is too unreactive. Increase ligand loading (up to 1:2 Pd:Ligand ratio) or switch to tBuBrettPhos .

References

  • Buchwald-Hartwig Amination of Hindered Amines

    • Maitro, G., et al. "A New Class of Catalysts for the Arylation of Sterically Hindered Amines." Journal of the American Chemical Society, 2008.

  • Acid Fluoride Activation (TFFH)

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society, 1995.

  • Steric Hindrance in Aib Derivatives

    • Wipf, P., & Hecht, K. "Synthesis of Amino Acid Derivatives via Cross-Coupling." ChemComm, 2005.

  • BrettPhos Ligand Utility

    • Fors, B. P., et al.[1] "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles."[2] Organic Letters, 2010.

  • Ghosez's Reagent Application

    • Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Chemical Communications, 1979.

Sources

removing unreacted 2-anisidine from N-(2-methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of N-(2-methoxyphenyl)-2-methylalanine (a sterically hindered N-aryl amino acid) to remove the starting material/impurity 2-anisidine (o-anisidine).[1]

Topic: Removal of unreacted 2-anisidine from N-(2-methoxyphenyl)-2-methylalanine Ticket ID: PUR-AA-2024-001 Safety Alert: 2-Anisidine is a Group 2B Carcinogen (IARC) and induces methemoglobinemia.[1][2] All protocols below require full PPE and fume hood operation.

The Separation Logic (Process Chemistry Insight)

The core challenge is separating two aromatic amines. Standard acid washing is often insufficient because both the impurity and the product contain basic nitrogen centers. However, we can exploit two distinct molecular features:

  • Acidity: The product contains a carboxylic acid group (

    
    ), whereas 2-anisidine is a neutral base.
    
  • Sterics: The product is a secondary amine attached to a quaternary carbon (gem-dimethyl group), making it sterically hindered . 2-anisidine is a primary amine and kinetically more reactive.[1][2]

Separation Vector Visualization

The following diagram illustrates the physicochemical divergence between the product and impurity at different pH levels.

SeparationLogic cluster_inputs Crude Mixture cluster_process Phase Partitioning (pH > 10) Impurity 2-Anisidine (Neutral Base) OrgPhase Organic Phase (MTBE/Toluene) Impurity->OrgPhase Remains Neutral (Lipophilic) Product Product (Amphoteric Amino Acid) AqPhase Aqueous Phase (NaOH) Product->AqPhase Deprotonates to Carboxylate (R-COO-) Waste Waste OrgPhase->Waste Discard (Contains Impurity) Acidify Acidify AqPhase->Acidify Acidify to pH 3-4 (Precipitate Product)

Caption: Figure 1. Orthogonal separation strategy utilizing the carboxylic acid moiety of the product to force phase divergence at high pH.

Primary Protocol: pH-Swing Extraction

Best for: Bulk removal (>95% purity target).[1][2] Mechanism: Converts the product into a water-soluble carboxylate salt while the impurity remains in the organic layer.[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve crude mixture in MTBE (Methyl tert-butyl ether) or Toluene .[1][2] Avoid DCM if possible (emulsion risk with basic water).
2 Basification Extract with 1M NaOH (2-3 washes). Monitor aqueous pH to ensure it stays >10.
3 Phase Cut Keep the Aqueous Layer. Chemistry: Product is now

(water soluble).[1] 2-anisidine remains neutral and stays in the MTBE.
4 Organic Wash Back-wash the basic aqueous layer once with fresh MTBE.
5 Acidification Cool aqueous layer to 0-5°C. Slowly add 1M HCl or Citric Acid until pH reaches ~3-4 (Isoelectric precipitation zone).[1]
6 Isolation Option A (Solid): If precipitate forms, filter and wash with cold water.Option B (Oil): If product oils out, extract into EtOAc, dry over

, and concentrate.

Polishing Protocol: Chemoselective Scavenging

Best for: Trace removal (<1% impurity) or when extraction yields persistent emulsions. Mechanism: Exploits the steric hindrance of the product. The gem-dimethyl group next to the product's nitrogen makes it unreactive toward electrophiles, whereas the primary amine of 2-anisidine reacts rapidly.[1]

Reagents:

  • PS-Isocyanate (Polystyrene-supported isocyanate)[1]

  • PS-Benzaldehyde (Polystyrene-supported aldehyde)[1]

Workflow Diagram

Scavenging cluster_rxn Kinetic Resolution Start Semi-Pure Product (Contains trace 2-Anisidine) Resin Add PS-Isocyanate Resin (Electrophilic Scavenger) Start->Resin Reaction Stir at RT (2-4 hours) Resin->Reaction ImpurityRxn 2-Anisidine + Resin -> Covalent Urea Bond (FAST) Reaction->ImpurityRxn ProductRxn Product + Resin -> No Reaction (Sterically Hindered) Reaction->ProductRxn Filter Filtration ImpurityRxn->Filter ProductRxn->Filter Final Filtrate contains Pure Product Filter->Final Waste Solid Resin (Contains Impurity) Filter->Waste

Caption: Figure 2. Chemoselective scavenging utilizing steric differentiation between the primary amine impurity and the hindered secondary amine product.

Troubleshooting Guide (FAQs)

Scenario A: "I did the extraction, but the product is still brown/colored."

Diagnosis: 2-anisidine oxidizes rapidly to colored azo/nitroso compounds which are highly lipophilic and can "drag" into the aqueous phase if surfactants are present.[1] Fix:

  • Perform the Organic Wash (Step 4) using DCM instead of MTBE (higher density, better solvation of tars).

  • Treat the final solution with Activated Carbon (e.g., Darco G-60) for 30 minutes before final filtration.

Scenario B: "The product didn't precipitate at pH 3."

Diagnosis: The N-aryl group increases lipophilicity, but the gem-dimethyl group might prevent efficient crystal packing (oiling out).[1] Alternatively, the isoelectric point might be lower. Fix:

  • Extract the acidified aqueous layer with Ethyl Acetate .

  • Wash the EtOAc with brine.[3]

  • Concentrate and attempt recrystallization from Hexane/EtOAc or Heptane/IPA .

Scenario C: "Can I use column chromatography?"

Diagnosis: Yes, but 2-anisidine streaks on silica due to its basicity.[1] Fix: Use TEA-neutralized silica .

  • Mobile Phase: Hexane:EtOAc + 1% Triethylamine.

  • Order of Elution: The product (less polar due to internal H-bonding or protection) usually elutes before the polar primary amine, but this depends heavily on the specific carboxylic acid protection (if esterified). Note: If the acid is free, reverse phase (C18) is required.

Analytical Checkpoints

MethodSpecification for Success
TLC Eluent: 50% EtOAc/Hexane + 1% AcOH.[1][2] Product:

~0.4 (streaks if no acid). Impurity:

~0.6 (distinct spot, UV active).
HPLC 2-anisidine absorbs strongly at 230nm and 280nm.[1] Ensure integration excludes the solvent front where salts elute.
NMR Look for the loss of the aromatic triplet/doublet patterns characteristic of 2-anisidine (6.5-6.8 ppm region) and the disappearance of the methoxy singlet at 3.8 ppm (if distinct from product).[1]

References

  • International Agency for Research on Cancer (IARC). (2025). Agents Classified by the IARC Monographs, Volumes 1–135 - o-Anisidine.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7000, o-Anisidine. [1]

  • BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide. (Reference for amino acid methylation and purification logic).

  • Biotage. (2024). Strategies for Removing Amines using Scavenger Resins.[4] (General reference for electrophilic scavenging).

Sources

solving solubility issues of N-(2-methoxyphenyl)-2-methylalanine in water

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base article, designed for immediate application in a research setting.

Topic: Solubilization Strategies for N-(2-methoxyphenyl)-2-methylalanine

Status: Verified | Last Updated: 2026-02-19 Department: Small Molecule Formulation & Application Support Audience: Medicinal Chemists, Formulation Scientists, In Vivo Pharmacologists[1]

Executive Summary & Technical Analysis

The Core Issue: Users frequently report precipitation of N-(2-methoxyphenyl)-2-methylalanine (CAS: 193546-31-5) in neutral aqueous buffers (PBS, pH 7.4).[1]

Root Cause Analysis: Unlike standard aliphatic amino acids (e.g., Alanine), this molecule behaves primarily as a lipophilic weak acid rather than a highly soluble zwitterion.[1]

  • Reduced Basicity: The nitrogen atom is attached to an electron-rich aromatic ring (2-methoxyphenyl).[1] The lone pair electrons on the nitrogen are delocalized into the

    
    -system of the phenyl ring, significantly lowering the pKa of the amine conjugate acid (likely < 2.0).
    
  • Dominant Hydrophobicity: At neutral pH, the amine is largely unprotonated.[1] While the carboxylic acid is ionized (COO⁻), the lattice energy driven by the hydrophobic ortho-methoxyphenyl group and the steric bulk of the gem-dimethyl group (2-methylalanine moiety) often overcomes the solvation energy provided by the single carboxylate charge.[1]

The Fix: Solubility is achieved by driving the equilibrium completely toward the anionic salt form (pH > 8) or by disrupting the water lattice using dipolar aprotic cosolvents .[1]

Troubleshooting Decision Tree

Before altering your formulation, identify your constraints using the logic flow below.

SolubilityLogic Start Start: Compound Precipitates CheckApp Check Application Type Start->CheckApp InVitro In Vitro / Cellular CheckApp->InVitro InVivo In Vivo (Animal Models) CheckApp->InVivo Cosolvent_Check Is DMSO/PEG tolerated? InVitro->Cosolvent_Check pH_Check Can you adjust pH > 8.0? InVivo->pH_Check Sol_Salt Protocol A: In-Situ Sodium Salt (Preferred) pH_Check->Sol_Salt Yes Sol_Complex Protocol C: Cyclodextrin (HP-β-CD) pH_Check->Sol_Complex No (Physiological pH required) Cosolvent_Check->pH_Check No Sol_Cosolvent Protocol B: DMSO/PEG400 Spike Cosolvent_Check->Sol_Cosolvent Yes (<0.5%)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Validated Solubilization Protocols

Protocol A: In-Situ Salt Formation (The "Gold Standard")

Best for: High concentration stock solutions (>10 mM) and chemical synthesis intermediates.[1]

Mechanism: This method converts the poorly soluble free acid into the highly soluble sodium salt.


[1]

Step-by-Step:

  • Weigh the target amount of N-(2-methoxyphenyl)-2-methylalanine.[1]

  • Add 90% of the final volume of degassed water.[1] Note: The solution will likely remain cloudy.

  • Add 1.05 equivalents of 1.0 M NaOH (or KOH).

    • Calculation: For 1 mmol of compound (MW ~209.2 g/mol ), add 1.05 mL of 1.0 M NaOH.

  • Vortex or sonicate for 30–60 seconds. The solution should clarify immediately.

  • Check pH.[1][2] If pH < 8.0, add 0.1 M NaOH dropwise until pH ~8.5.

  • Adjust to final volume with water.[1]

Warning: Do not use acid (HCl) to adjust the pH back down to 7.0 aggressively, as this may re-precipitate the neutral free acid form.

Protocol B: Cosolvent Spike (DMSO/PEG)

Best for: In vitro assays where pH must remain neutral (7.[1]4) and low compound concentrations (<100 µM) are used.[1]

Data Table: Solvent Compatibility

SolventMax Solubility (Est.)Biological Limit (Cell Culture)Biological Limit (In Vivo IV)
DMSO > 50 mg/mL< 0.1% v/v< 5% v/v
Ethanol ~ 10 mg/mL< 0.5% v/v< 10% v/v
PEG 400 > 20 mg/mL< 1% v/v< 20% v/v

Step-by-Step:

  • Dissolve the compound in 100% DMSO to create a 1000x Master Stock (e.g., 10 mM).[1]

  • Prepare your assay buffer (e.g., PBS + 1% BSA).[1]

  • Critical Step: Add the DMSO stock to the buffer while vortexing .[1] Do not add buffer to the DMSO stock, as this causes local high concentrations and "crashing out."

Protocol C: Cyclodextrin Complexation

Best for: In vivo animal studies requiring neutral pH and high doses (avoiding DMSO toxicity).[1]

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the hydrophobic 2-methoxyphenyl ring, shielding it from water while the outer shell remains hydrophilic.[1]

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in saline or water.[1]

  • Add the compound to this vehicle.[1]

  • Sonicate at 37°C for 20–40 minutes.

  • If the solution remains hazy, adjust pH to 7.5–8.0 using trace NaOH. The combination of cyclodextrin + slight ionization is often synergistic.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use HCl to dissolve it? Isn't it an amine? A: No.[1] While it contains an amine, it is an N-aryl amine (aniline derivative).[1] The phenyl ring sucks electron density away from the nitrogen, making it extremely weakly basic. You would likely need a pH < 1.0 to protonate that nitrogen sufficiently to gain solubility, which is incompatible with most biological assays and may cause hydrolysis of the methoxy group.

Q2: I see a "yellowing" of the solution over time. Is it degrading? A: N-aryl amino acids are susceptible to oxidation, similar to anilines.[1]

  • Cause: Formation of quinone-imine type oxidation byproducts upon exposure to light and air.[1]

  • Prevention: Store stock solutions at -20°C, protect from light (amber vials), and consider adding an antioxidant like sodium ascorbate (0.1%) if the assay permits.[1]

Q3: Can I autoclave solutions of this compound? A: Not recommended. While the molecular structure is relatively thermally stable, the combination of high heat (121°C) and the potential trace acidity/basicity of the water can accelerate decarboxylation or hydrolysis of the methoxy ether. Always use sterile filtration (0.22 µm PVDF or PES membranes).[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the solubility-pH profiles for lipophilic weak acids).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • PubChem Compound Summary. (2024). N-(2-methoxyphenyl)-2-methylalanine.[1][3] National Center for Biotechnology Information.[1] Link

Sources

Technical Support Center: Catalyst Selection for N-(2-methoxyphenyl)-2-methylalanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of C-N Coupling for Sterically Hindered


-Disubstituted Amino Acids
Audience:  Medicinal Chemists, Process Chemists, and Drug Development Scientists
Date:  October 26, 2023
Reference ID:  TSC-CAT-2023-089

Executive Summary

Synthesizing N-(2-methoxyphenyl)-2-methylalanine presents a classic "perfect storm" of steric hindrance. You are attempting to couple an ortho-substituted electrophile (2-haloanisole) with an


-quaternary primary amine (2-methylalanine/Aib).

Standard protocols for aniline synthesis will likely fail here.[1] The gem-dimethyl group on the amino acid creates significant steric bulk proximal to the nucleophilic nitrogen, retarding amine coordination and reductive elimination. Furthermore, the ortho-methoxy group on the electrophile can act as a hemilabile ligand, potentially poisoning coordinatively unsaturated metal centers.

This guide outlines two distinct, high-probability catalytic pathways:

  • The Palladium Route (Buchwald-Hartwig): Best for discovery scale, high-throughput screening, and when using amino esters.[1]

  • The Copper Route (Modified Ullmann/Ma): Best for process scale, cost-efficiency, and when using free amino acids.[1]

Module 1: Critical Decision Matrix

Before selecting a catalyst, define your substrate constraints.[1] Use the diagram below to select the optimal workflow.

CatalystSelection Start START: Select Substrate Form Ester Substrate: 2-Methylalanine ESTER (Methyl/Ethyl/t-Butyl) Start->Ester High Solubility Required Acid Substrate: Free 2-Methylalanine (Zwitterionic/Salt) Start->Acid Avoid Protection/Deprotection PdRoute ROUTE A: Palladium Catalysis (Buchwald-Hartwig) Ester->PdRoute Primary Recommendation CuRoute ROUTE B: Copper Catalysis (Ma-Ullmann Type) Ester->CuRoute Cost Sensitive / Scale-up Acid->PdRoute NOT RECOMMENDED Acid->CuRoute MANDATORY (Pd poisoned by free carboxylates) PdCat Catalyst: Pd-G3-BrettPhos Base: NaOtBu or Cs2CO3 Solvent: Toluene/Dioxane PdRoute->PdCat CuCat Catalyst: CuI + 2-Acetylcyclohexanone Base: K3PO4 Solvent: DMSO/DMF CuRoute->CuCat

Figure 1: Decision matrix for catalyst selection based on amino acid protection status.

Module 2: Route A - Palladium-Catalyzed Coupling[1]

Applicability: Small-to-medium scale (mg to g), using Methyl/Ethyl 2-methylalaninate .[1] Mechanism: The bulky ligand facilitates the reductive elimination step, which is the rate-determining step for sterically congested amines.

The Protocol
ComponentRecommendationTechnical Rationale
Pre-Catalyst BrettPhos Pd G3 (or G4)Rapid activation at mild temperatures.[1] The palladacycle backbone prevents induction periods common with Pd(OAc)₂.[1]
Ligand BrettPhos Specifically engineered for primary amines.[1] The cyclohexyl groups provide bulk to enforce mono-ligation, while the methoxy group ensures stability. Do not use RuPhos (optimized for secondary amines) or BINAP (insufficient activity for this steric profile).[1]
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the ester.[1]
Solvent Toluene or 1,4-Dioxane Non-polar solvents promote the tight ion pairing required for the catalytic cycle.
Step-by-Step Procedure
  • Charge: In a glovebox or under Ar flow, add BrettPhos Pd G3 (2-5 mol%), Methyl 2-methylalaninate (1.2 equiv), and 2-Bromoanisole (1.0 equiv) to a vial.

  • Base: Add NaOtBu (1.4 equiv).[1] Note: If the amino ester is a HCl salt, increase base to 2.4 equiv.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 80–100 °C for 12-24 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

Module 3: Route B - Copper-Catalyzed Coupling (Ma Chemistry)

Applicability: Large scale (>10g), cost-sensitive projects, or when using Free 2-methylalanine .[1] Mechanism: The "Ortho-Substituent Effect."[1] The 2-methoxy group on the aryl halide coordinates to the Copper center, stabilizing the oxidative addition intermediate. The amino acid ligand (or keto-ester) prevents catalyst aggregation.[1]

The Protocol
ComponentRecommendationTechnical Rationale
Catalyst CuI (Copper(I) Iodide)The standard source for Cu(I).[1] Must be white/off-white. If green/brown, recrystallize from KI/water before use.[1]
Ligand 2-Acetylcyclohexanone The "Ma Ligand."[1] It forms a soluble, reactive complex with CuI that is highly effective for coupling amino acids.[1]
Substrate 2-Iodoanisole Aryl Iodides are significantly more reactive than bromides in Cu-catalysis.[1] Use the iodide if possible.
Base Cs₂CO₃ or K₃PO₄ Cesium carbonate often provides higher yields due to the "Cesium Effect" (solubility), but Potassium Phosphate is a viable cheaper alternative.[1]
Step-by-Step Procedure
  • Charge: Add CuI (10 mol%), 2-Methylalanine (1.2 equiv), 2-Iodoanisole (1.0 equiv), and Cs₂CO₃ (2.0 equiv) to a Schlenk tube.

  • Ligand/Solvent: Add DMSO (or DMF) followed by 2-Acetylcyclohexanone (20 mol%).

  • De-gas: Freeze-pump-thaw or vigorous Ar sparging for 10 minutes is critical (O₂ kills the active Cu(I) species).[1]

  • Reaction: Heat to 90–110 °C for 24-48 hours. The mixture should turn deep blue/green upon completion (if exposed to air), but should remain yellowish/brown during the reaction.

  • Workup: Dilute with water, adjust pH to ~3-4 (to protonate the carboxylic acid), and extract with EtOAc.

Troubleshooting & FAQs

Q1: My Pd-catalyzed reaction (Route A) stalled with 40% conversion. Should I add more catalyst?

Diagnosis: Likely Protodehalogenation .[1] The steric bulk of the gem-dimethyl group slows down the C-N bond formation (Reductive Elimination). This gives the Pd-Aryl intermediate time to abstract a hydride (from solvent or impurities), yielding Anisole (Ph-OMe) instead of the product. Solution:

  • Switch Solvents: Move from Toluene to t-Amyl Alcohol or DME .[1]

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M to increase the rate of bimolecular coupling over unimolecular decomposition.

  • Ligand Switch: If BrettPhos fails, try tBuBrettPhos .[1] The extra bulk on the phosphine can sometimes force the difficult reductive elimination.

Q2: In the Copper route (Route B), the reaction mixture turned black immediately.

Diagnosis: Catalyst Disproportionation (Cu(I)


 Cu(0) + Cu(II)). This usually happens due to poor ligand complexation or oxygen leaks.[1]
Solution: 
  • Check Ligand Stoichiometry: Ensure you are using at least a 2:1 ratio of Ligand:Metal (20 mol% Ligand for 10 mol% CuI).[1]

  • Solvent Quality: DMSO must be dry and degassed.[1]

  • Ligand Order: Stir the CuI and Ligand in the solvent for 10 minutes before adding the aryl halide and base. This forms the active catalytic species

    
     first.[1]
    
Q3: Can I use the 2-Bromoanisole for the Copper route?

Answer: Yes, but it requires higher temperatures (120–130 °C) and often yields are lower (40-60%).[1] Optimization: If you must use the bromide with Copper, switch the ligand to Oxalamide (BHMPO) . This ligand creates a more electron-rich copper center capable of activating the stronger C-Br bond.[1]

Q4: Why not use Chan-Lam coupling with 2-Methoxyphenylboronic acid?

Answer: While "greener," Chan-Lam coupling is extremely sensitive to steric hindrance on the amine.[1] The gem-dimethyl group of 2-methylalanine creates a "steric wall" that prevents the amine from coordinating effectively to the oxidized Cu(II/III) species in the catalytic cycle. Yields are typically <20% for this specific substrate class.[1]

References

  • Maitro, G., et al. (2017).[1] Precatalysts for the Buchwald-Hartwig Amination of Bulky Primary Amines. Journal of the American Chemical Society. (Validating BrettPhos for hindered primary amines).

  • Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. (Foundational text for Cu-catalyzed amino acid coupling).[1]

  • Zhang, H., & Ma, D. (2005).[1] CuI-Catalyzed Coupling Reaction of

    
    -Amino Acids or Esters with Aryl Halides. Journal of the American Chemical Society.  (Specifics on amino acid coupling conditions).[1]
    
  • Fors, B. P., & Buchwald, S. W. (2010).[1] Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society. (Discusses BrettPhos ligand architecture).[1]

Sources

Validation & Comparative

A Researcher's Guide to the C-NMR Chemical Shifts of N-(2-methoxyphenyl)-2-methylalanine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C-NMR), stands as a cornerstone technique for this purpose. This guide provides an in-depth comparative analysis of the C-NMR chemical shifts for N-(2-methoxyphenyl)-2-methylalanine, a molecule of interest in medicinal chemistry. By juxtaposing predicted data with experimental values of its constituent fragments, we offer a framework for understanding the subtle electronic and steric influences that govern chemical shifts in substituted aromatic amino acid derivatives.

The Power of C-NMR in Structural Verification

C-NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ), measured in parts per million (ppm), being highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of attached atoms, and steric effects all contribute to the final chemical shift value. For complex molecules like N-(2-methoxyphenyl)-2-methylalanine, a thorough analysis of the C-NMR spectrum is indispensable for confirming its structure and purity.

Comparative Analysis: Predicted vs. Experimental Data

To facilitate a comprehensive understanding of the C-NMR spectrum of N-(2-methoxyphenyl)-2-methylalanine, we present a comparison between theoretically predicted chemical shifts and the experimental data of its key structural components: 2-methoxyaniline and 2-methylalanine (also known as 2-aminoisobutyric acid). The predicted values for the target molecule were generated using a reliable online NMR prediction tool.

Carbon AtomPredicted δ (ppm) for N-(2-methoxyphenyl)-2-methylalanineExperimental δ (ppm) for 2-MethoxyanilineExperimental δ (ppm) for 2-Methylalanine
Aromatic C1 (C-NH) 147.9147.5-
Aromatic C2 (C-OCH3) 152.1152.4-
Aromatic C3 110.8110.1-
Aromatic C4 121.5121.3-
Aromatic C5 118.6118.9-
Aromatic C6 123.4121.0-
Methoxy (-OCH3) 55.455.3-
Quaternary C (C(CH3)2) 57.0-57.2
Methyl (-CH3) 25.1-25.5
Carboxyl (-COOH) 177.5-177.8

Disclaimer: Predicted values are generated by computational algorithms and may differ from experimental results. Experimental values are sourced from publicly available databases and may vary depending on solvent and experimental conditions.

Interpreting the Shifts: A Discussion of Substituent Effects

The comparison table reveals a strong correlation between the predicted chemical shifts for N-(2-methoxyphenyl)-2-methylalanine and the experimental values of its precursors.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons in the predicted spectrum of the target molecule closely mirror those of 2-methoxyaniline. The C1 carbon, directly attached to the nitrogen, and the C2 carbon, bearing the methoxy group, are significantly deshielded (downfield shift) due to the electron-withdrawing nature of the nitrogen and oxygen atoms, respectively. The introduction of the 2-methylalanine moiety at the nitrogen atom appears to have a minor influence on the chemical shifts of the aromatic ring, suggesting that its electronic effect is not strongly transmitted through the N-C bond to the aromatic system.

  • Aliphatic Carbons: The chemical shifts of the quaternary carbon and the methyl carbons of the 2-methylalanine fragment in the predicted spectrum are in excellent agreement with the experimental values for 2-methylalanine itself. This indicates that the aromatic substituent on the nitrogen has a limited impact on the electronic environment of the aliphatic portion of the molecule. The carboxyl carbon also shows a predicted chemical shift consistent with that observed in 2-methylalanine.

The slight deviations between the predicted and experimental values can be attributed to several factors, including the conformational flexibility of the molecule, potential intramolecular hydrogen bonding, and the specific solvent environment, which can influence the electronic distribution and, consequently, the chemical shifts.

Workflow for C-NMR Data Comparison

The process of comparing predicted and experimental C-NMR data is a critical step in the structural verification of a synthesized compound. The following diagram illustrates a typical workflow:

G cluster_0 Data Acquisition cluster_1 In Silico Analysis cluster_2 Comparative Analysis A Synthesize Compound (N-(2-methoxyphenyl)-2-methylalanine) B Acquire Experimental 13C NMR Spectrum A->B F Create Comparison Table B->F C Draw Structure in Prediction Software D Predict 13C NMR Spectrum C->D D->F E Compile Experimental Data of Precursors E->F G Analyze and Interpret Chemical Shifts F->G H Structural Confirmation G->H

Caption: Workflow for the comparison of experimental and predicted C-NMR data.

Experimental Protocol: Acquiring a High-Quality C-NMR Spectrum

The following is a generalized protocol for obtaining a C-NMR spectrum of a small organic molecule like N-(2-methoxyphenyl)-2-methylalanine.

1. Sample Preparation:

  • Dissolve the Sample: Accurately weigh approximately 10-50 mg of the purified compound. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Ensure Homogeneity: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

  • Add an Internal Standard (Optional but Recommended): A small amount of a reference compound, typically tetramethylsilane (TMS), can be added to the sample to provide a reference peak at 0 ppm.

2. NMR Spectrometer Setup:

  • Instrument Shimming: Insert the NMR tube into the spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. This is crucial for obtaining sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the probe to the resonance frequency of ¹³C. This ensures maximum signal-to-noise ratio.

3. Acquisition Parameters:

  • Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set an appropriate spectral width to encompass all expected carbon signals (typically 0-220 ppm for most organic molecules).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): Set a suitable relaxation delay (e.g., 2-5 seconds) to allow for the full relaxation of the carbon nuclei between scans, which is important for accurate integration if quantitative data is desired.

  • Pulse Angle: A 30° or 45° pulse angle is often used to shorten the required relaxation delay.

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift or the TMS peak to 0 ppm.

  • Peak Picking and Integration: Identify and label the chemical shifts of all peaks. Integration of peak areas can provide information about the relative number of carbons, although this is not always straightforward in proton-decoupled C-NMR due to the Nuclear Overhauser Effect (NOE).

By following this comprehensive guide, researchers can effectively utilize C-NMR spectroscopy for the structural verification of N-(2-methoxyphenyl)-2-methylalanine and other novel compounds, ensuring the integrity and accuracy of their scientific findings.

References

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). 2-Methoxyaniline. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

Comparative FT-IR Analysis for the Identification of N-(2-methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Confirmation

In the landscape of drug development and synthetic chemistry, the unambiguous identification of a target molecule is paramount. While various analytical techniques provide pieces of the structural puzzle, Fourier-Transform Infrared (FT-IR) spectroscopy remains a rapid, reliable, and cost-effective first line of confirmation. It offers a molecular "fingerprint," revealing the presence and environment of key functional groups.

This guide provides an in-depth, comparative framework for the positive identification of N-(2-methoxyphenyl)-2-methylalanine . We will move beyond a simple peak list for the final product. Instead, we will establish a robust, self-validating system of analysis by contrasting the FT-IR spectrum of the target compound with its constituent precursors: 2-methoxyaniline (o-anisidine) and 2-methylalanine . This comparative approach is crucial, as the definitive proof of synthesis lies not only in the appearance of new, product-specific absorption bands but also in the concomitant disappearance of characteristic reactant bands. The causality behind these spectral shifts provides an irrefutable narrative of chemical transformation.

Experimental Protocol: Ensuring Spectral Integrity

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a crystalline solid such as N-(2-methoxyphenyl)-2-methylalanine, the Potassium Bromide (KBr) pellet method is a standard and effective technique.[1][2]

Objective: To prepare a sample matrix that is transparent to infrared radiation, allowing for the unhindered analysis of the embedded analyte.

Materials:

  • N-(2-methoxyphenyl)-2-methylalanine (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Step-by-Step Methodology:

  • Background Spectrum Acquisition: Before analyzing the sample, run a background spectrum with the empty sample compartment. This is a critical step to account for atmospheric H₂O and CO₂ signals, ensuring they are subtracted from the final sample spectrum.

  • Sample Grinding: Place ~1-2 mg of the crystalline N-(2-methoxyphenyl)-2-methylalanine into a clean, dry agate mortar.

  • Matrix Preparation: Add ~100-200 mg of dried KBr to the mortar. The 1:100 sample-to-matrix ratio is crucial for minimizing scattering effects and producing a clear spectrum.[2]

  • Homogenization: Gently grind the sample and KBr together with the pestle for 2-3 minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation, which prevents light scattering (the Christiansen effect).[3] The mixture should appear as a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2 minutes. This will form a semi-transparent or transparent pellet.[1]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

The following diagram illustrates the workflow for preparing a solid sample for FT-IR analysis using the KBr pellet technique.

G cluster_prep Sample Preparation cluster_analysis FT-IR Analysis A 1. Weigh 1-2 mg of Sample B 2. Add 100-200 mg of Dried KBr A->B C 3. Grind in Agate Mortar & Pestle B->C D 4. Load Powder into Pellet Die C->D E 5. Apply Pressure (7-10 tons) D->E F 6. Form Transparent KBr Pellet E->F H 8. Place Pellet in Sample Holder F->H G 7. Acquire Background Spectrum (Air) I 9. Acquire Sample Spectrum G->I H->I J 10. Process Data (Background Subtraction) I->J

Caption: KBr Pellet Preparation Workflow for FT-IR Analysis.

Spectral Analysis: A Tale of Three Molecules

The confirmation of N-(2-methoxyphenyl)-2-methylalanine is achieved by identifying the unique spectral features of its structure while simultaneously confirming the absence of key functional groups from its starting materials.

Precursor 1: 2-methoxyaniline (o-Anisidine)

This molecule provides the methoxy-substituted aromatic ring and a primary amine .

  • N-H Stretching: Primary amines (R-NH₂) are characterized by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.

  • Aromatic C-H Stretching: A weak absorption is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]

  • Aromatic C=C Stretching: Look for one or two sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[7]

  • C-O-C (Ether) Stretching: The aryl-alkyl ether linkage gives rise to a strong, characteristic C-O stretching band, typically around 1250 cm⁻¹.[8]

  • Aromatic C-H Bending (Out-of-Plane): As an ortho-disubstituted benzene, a strong absorption band is expected in the 770-735 cm⁻¹ range.[9][10]

Precursor 2: 2-methylalanine

In its solid state, this amino acid exists as a zwitterion . This is a critical distinction, as its spectrum will not show typical amine (NH₂) or carboxylic acid (COOH) bands. Instead, we observe bands for ammonium (NH₃⁺) and carboxylate (COO⁻) ions.

  • N-H Stretching (Ammonium): The -NH₃⁺ group displays a very broad, strong absorption band from approximately 3100 cm⁻¹ down to 2500 cm⁻¹, often with multiple sub-peaks (combination bands). This broadness is due to extensive hydrogen bonding.

  • Carboxylate (COO⁻) Stretching: Instead of a sharp C=O stretch around 1700 cm⁻¹, the zwitterion shows a strong asymmetric stretching band for the carboxylate anion around 1600-1550 cm⁻¹ and a weaker symmetric stretch around 1400 cm⁻¹.

Product: N-(2-methoxyphenyl)-2-methylalanine

The successful synthesis results in a molecule featuring a secondary amine and a carboxylic acid . The spectrum should reflect this transformation perfectly.

  • O-H Stretch (Carboxylic Acid): A hallmark of carboxylic acids is an extremely broad absorption band spanning from 3300 cm⁻¹ to 2500 cm⁻¹.[11][12] This is due to the strong hydrogen bonding of the carboxylic acid dimer. This broad envelope will often obscure the C-H stretching vibrations.

  • N-H Stretch (Secondary Amine): A single, relatively weak to medium, sharp absorption should appear around 3350-3310 cm⁻¹.[4][13] This peak is often seen "riding" on top of the much broader O-H stretch. Its presence confirms the formation of the secondary amine, and its singularity (one peak, not two) distinguishes it from the primary amine precursor.[5]

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band will be present in the 1725-1700 cm⁻¹ region, characteristic of a saturated carboxylic acid.[11][14] This is a critical indicator of the newly formed COOH group and is distinctly different from the carboxylate (COO⁻) peak of the zwitterionic precursor.

  • Aromatic & Ether Bands: The characteristic aromatic C=C stretches (1600-1450 cm⁻¹) and the strong C-O-C stretch (~1250 cm⁻¹) inherited from the 2-methoxyaniline moiety will remain.

  • Aromatic C-H Bending: The ortho-substitution pattern band (770-735 cm⁻¹) will also be retained.[9]

Comparative Data Summary

The table below summarizes the key diagnostic peaks. The power of this analysis lies in observing the "Disappears" and "Appears" columns to validate the chemical reaction.

Functional Group Vibration2-methoxyaniline (Precursor)2-methylalanine (Precursor)N-(2-methoxyphenyl)-2-methylalanine (Product)Status in Product
O-H Stretch (Carboxylic Acid) AbsentAbsent~3300-2500 cm⁻¹ (very broad, strong) APPEARS
N-H Stretch (Primary Amine) ~3500-3300 cm⁻¹ (two bands, medium)AbsentAbsentDISAPPEARS
N-H Stretch (Secondary Amine) AbsentAbsent~3350-3310 cm⁻¹ (one band, weak-medium) APPEARS
N-H Stretch (Ammonium) Absent~3100-2500 cm⁻¹ (broad, strong)AbsentDISAPPEARS
C=O Stretch (Carboxylic Acid) AbsentAbsent~1725-1700 cm⁻¹ (strong, sharp) APPEARS
C=O Stretch (Carboxylate) Absent~1600-1550 cm⁻¹ (strong)AbsentDISAPPEARS
Aromatic C=C Stretch ~1600-1450 cm⁻¹Absent~1600-1450 cm⁻¹ REMAINS
Aryl-Alkyl C-O-C Stretch ~1250 cm⁻¹ (strong)Absent~1250 cm⁻¹ (strong) REMAINS
Aromatic C-H oop Bend ~770-735 cm⁻¹ (strong)Absent~770-735 cm⁻¹ (strong) REMAINS

Visualizing the Key Vibrational Modes

The following diagram provides a visual reference for the key functional groups and their associated vibrational frequencies in the final product, N-(2-methoxyphenyl)-2-methylalanine.

Caption: Key IR vibrational modes for N-(2-methoxyphenyl)-2-methylalanine.

Conclusion

The identification of N-(2-methoxyphenyl)-2-methylalanine via FT-IR spectroscopy is a clear and definitive process when approached comparatively. The synthesis is confirmed not by a single peak, but by a logical sequence of spectral changes:

  • The disappearance of the dual N-H stretching bands of the primary amine from 2-methoxyaniline.

  • The disappearance of the broad ammonium (NH₃⁺) and strong carboxylate (COO⁻) bands from the zwitterionic 2-methylalanine.

  • The appearance of a very broad O-H stretch and a strong, sharp C=O stretch, confirming the formation of a carboxylic acid group.

  • The appearance of a single, weaker N-H stretch, confirming the formation of a secondary amine.

This self-validating method, which correlates the loss of reactant signals with the gain of product signals, provides trustworthy and authoritative evidence of a successful chemical transformation, fulfilling a core requirement of rigorous scientific validation.

References

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from a publicly available academic resource on FT-IR sample preparation techniques.[3]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry.[4]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis.[1]

  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.[11]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?.[12]

  • Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds.[9]

  • Oreate AI. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.[5]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.[14]

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.[13]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.[15]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.[16]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry.[6]

  • Journal of Chemical Education. (2001, March 3). Sampling Technique for Organic Solids in IR Spectroscopy.[17]

  • Canadian Science Publishing. (n.d.). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry.[18]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids.[19]

  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.[20]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.[21]

  • ResearchGate. (n.d.). How to prepare IR samples?.[2]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.[7]

  • Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.[10]

  • NIST. (n.d.). α-Aminoisobutanoic acid. In NIST Chemistry WebBook.[22]

  • PubChem. (n.d.). o-Anisidine. National Center for Biotechnology Information.[23]

  • NIST. (n.d.). Benzenamine, 2-methoxy-. In NIST Chemistry WebBook.[24]

  • Santa Cruz Biotechnology, Inc. (n.d.). N-(2-methoxyphenyl)-2-methylalanine.[25]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.[8]

Sources

comparing synthetic routes for N-(2-methoxyphenyl)-2-methylalanine efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide (No Templates)

Executive Summary

The synthesis of N-(2-methoxyphenyl)-2-methylalanine (also known as N-(2-methoxyphenyl)-


-aminoisobutyric acid) presents a classic challenge in organic chemistry: constructing a sterically hindered C–N bond adjacent to a quaternary carbon. This scaffold is a critical motif in peptidomimetics and conformationally constrained pharmaceutical agents.

This guide evaluates three distinct synthetic strategies. While the Buchwald-Hartwig Amination offers the highest reliability and functional group tolerance for library synthesis, the Modified Bargellini Reaction provides a high-atom-economy route suitable for large-scale production of simple analogues, provided safety protocols regarding isocyanide byproducts are strictly managed.

Route Analysis & Comparison

The "Gold Standard": Palladium-Catalyzed Buchwald-Hartwig Amination

This route relies on the cross-coupling of 2-bromoanisole with methyl


-aminoisobutyric acid (AIB-OMe)  (or the free acid, though esters are preferred for solubility). It overcomes the steric deactivation of the aniline nucleophile and the tertiary alkyl center.
  • Mechanism : Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the aryl halide, amine coordination, deprotonation, and reductive elimination.[1]

  • Key Advantage : High chemoselectivity; avoids the elimination side-reactions common in alkylation routes.

  • Critical Parameter : Ligand selection.[1] Sterically bulky, electron-rich phosphines (e.g., BrettPhos , Xantphos ) are required to facilitate the coupling of the hindered primary amine to the aryl halide.

The "Atom Economy" Route: Modified Bargellini (Link) Reaction

A multicomponent reaction (MCR) involving 2-methoxyaniline , acetone , and chloroform in the presence of strong base (NaOH).

  • Mechanism : Generation of a trichloromethide anion which adds to acetone, forming a gem-dichloroepoxide intermediate. The aniline attacks this electrophilic epoxide, followed by hydrolysis to the carboxylic acid.

  • Key Advantage : Single-step formation of the C–C and C–N bonds from commodity chemicals.

  • Major Risk : The Carbylamine Reaction . In the presence of base and chloroform, primary amines (anilines) can react with dichlorocarbene to form foul-smelling and toxic isonitriles (isocyanides). Strict temperature control and phase-transfer catalysis (PTC) are used to mitigate this.

The "Cost-Effective" Route: Copper-Catalyzed Ullmann-Type Coupling

A cheaper alternative to Palladium, utilizing CuI with ligand acceleration (e.g., L-proline or diamines) to couple 2-iodoanisole with


-aminoisobutyric acid .
  • Mechanism : Cu(I)/Cu(III) cycle or radical-anionic pathway.

  • Key Advantage : Lower metal cost; direct use of the amino acid (no esterification needed).

  • Limitation : Often requires higher temperatures (100–140°C) and is less tolerant of sensitive functional groups than Pd-catalysis.

Comparative Data Summary

MetricRoute A: Buchwald-HartwigRoute B: Modified BargelliniRoute C: Cu-Catalyzed Ullmann
Yield (Typical) 75 – 92%40 – 60%50 – 75%
Steric Tolerance High (Ligand dependent)ModerateModerate to Low
Atom Economy Low (Reagents/Ligands)High Moderate
Scalability Good (Expensive catalyst)Excellent (Cheap reagents)Good
Purity Profile High (Clean reaction)Low (Isocyanide byproducts)Moderate (Copper removal)
Key Reagents Pd(OAc)₂, BrettPhos, Cs₂CO₃CHCl₃, Acetone, NaOH, TEBACuI, K₂CO₃, L-Proline

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended for R&D)

Based on optimized conditions for sterically hindered amines [1, 2].

Reagents:

  • 2-Bromoanisole (1.0 equiv)

  • Methyl

    
    -aminoisobutyrate hydrochloride (1.2 equiv)
    
  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (4 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene (anhydrous, 0.2 M)

Step-by-Step:

  • Catalyst Pre-activation : In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and BrettPhos. Add 1 mL of toluene and stir at 80°C for 5 minutes to generate the active catalyst species (color change observed).

  • Substrate Addition : Add 2-bromoanisole, the amino ester salt, and Cs₂CO₃ to the vial.

  • Reaction : Dilute with remaining toluene. Seal the vial and heat to 100°C for 12–16 hours.

  • Work-up : Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification : Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Hydrolysis (Optional) : To obtain the free acid, treat the ester with LiOH in THF/H₂O (3:1) at RT for 4 hours, then acidify to pH 3.

Protocol B: Modified Bargellini Synthesis (Recommended for Scale/Cost)

Adapted from Banti and modern phase-transfer variations [3, 4].

Reagents:

  • 2-Methoxyaniline (1.0 equiv)

  • Acetone (5.0 equiv - acts as reagent and solvent)

  • Chloroform (1.5 equiv)

  • NaOH (Powdered, 4.0 equiv)

  • Benzyltriethylammonium chloride (TEBA) (5 mol% - Phase Transfer Catalyst)

Step-by-Step:

  • Preparation : Cool a mixture of 2-methoxyaniline and acetone to 0°C . Add the TEBA catalyst.

  • Base Addition : Add powdered NaOH slowly in portions, maintaining the temperature below 5°C to suppress isocyanide formation.

  • Chloroform Addition : Add chloroform dropwise over 1 hour. The reaction is highly exothermic; vigorous stirring is essential.

  • Maturation : Allow the mixture to warm to room temperature and stir for 6–12 hours. A thick precipitate (sodium salt of the acid) will form.

  • Work-up : Evaporate excess acetone. Dissolve the residue in water.[2]

  • Extraction : Wash the aqueous layer with diethyl ether (2x) to remove unreacted aniline and neutral byproducts.

  • Isolation : Acidify the aqueous phase carefully with 2M HCl to pH 4–5. The product, N-(2-methoxyphenyl)-2-methylalanine, will precipitate. Filter and recrystallize from Ethanol/Water.

Mechanistic Visualization

Pathway 1: Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the Pd-catalyzed cycle, highlighting the critical reductive elimination step which forms the hindered C-N bond.

BuchwaldHartwig Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base RedElim Reductive Elimination (Product Release) Coord->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration Product N-(2-methoxyphenyl)- 2-methylalanine ester RedElim->Product Substrates 2-Bromoanisole Substrates->OxAdd Amine Methyl 2-methylalaninate Amine->Coord

Figure 1: Catalytic cycle for the Pd-catalyzed coupling. The bulky ligand (L) is crucial for the reductive elimination step involving the tertiary alkyl amine.

Pathway 2: Bargellini Reaction Mechanism

This diagram elucidates the multi-component pathway and the specific formation of the gem-dichloroepoxide intermediate.

Bargellini Reagents Acetone + CHCl3 + NaOH Carbanion Trichloromethide Anion (-CCl3) Reagents->Carbanion Deprotonation Alkoxide Trichloromethyl Carbinol Alkoxide Carbanion->Alkoxide + Acetone Epoxide gem-Dichloro Epoxide Alkoxide->Epoxide Intramolecular Substitution Attack Nucleophilic Attack (by Aniline) Epoxide->Attack + 2-Methoxyaniline Hydrolysis Hydrolysis (-HCl) Attack->Hydrolysis Ring Opening Final Target Amino Acid Hydrolysis->Final

Figure 2: The Bargellini pathway. The formation of the reactive epoxide intermediate is the rate-determining step that enables the attack of the weak aniline nucleophile.

References

  • Buchwald, S. L., et al. (2008). "Ligand-Promoted Palladium-Catalyzed Coupling of Aryl Halides with Primary Amines." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bargellini, G. (1906). "Action of Chloroform and Acetone on Phenols and Amines." Gazzetta Chimica Italiana. (Historical Reference).
  • Zhu, J., & Bienaymé, H. (2005). "Multicomponent Reactions." Wiley-VCH. (See Chapter on Bargellini/Link reactions).

  • Ma, D., et al. (2003). "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Amino Acids." Organic Letters.

Sources

A Comparative Guide to Purity Analysis Standards for N-(2-methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like N-(2-methoxyphenyl)-2-methylalanine, a substituted amino acid derivative with potential therapeutic applications, establishing a robust and reliable purity profile is a critical regulatory and scientific requirement. Impurities, which can arise from the synthetic route, degradation, or storage, may possess undesirable toxicological properties, diminish the therapeutic effect, or affect the stability of the final drug product.[1][2]

This guide provides an in-depth comparison of primary analytical methodologies for determining the purity of N-(2-methoxyphenyl)-2-methylalanine. We will move beyond procedural steps to explore the underlying scientific rationale for method selection, data interpretation, and the establishment of a self-validating analytical system through orthogonal testing. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), which governs impurities in new drug substances.[3][4] These guidelines mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, making their accurate quantification essential.[3][5]

Anticipating the Challenge: Potential Impurity Profile of N-(2-methoxyphenyl)-2-methylalanine

A robust analytical strategy begins with a scientific appraisal of potential impurities.[4] While the specific commercial synthesis route for N-(2-methoxyphenyl)-2-methylalanine may be proprietary, we can infer likely process-related impurities from common synthetic pathways for N-aryl amino acids. A plausible route could involve the reaction of 2-methoxyaniline with a protected 2-bromo-2-methylpropanoic acid derivative, followed by deprotection.

Based on this, potential impurities can be classified according to ICH guidelines:[3][4]

  • Organic Impurities:

    • Starting Materials: Unreacted 2-methoxyaniline or 2-bromo-2-methylpropanoic acid precursors.

    • Intermediates: Incompletely reacted or protected intermediates.

    • By-products: Isomers (e.g., N-(3- or 4-methoxyphenyl)-2-methylalanine), or products from side reactions.

    • Degradation Products: Compounds formed during storage or under stress conditions (e.g., oxidation, hydrolysis).

  • Inorganic Impurities: Reagents, ligands, or catalysts used in the synthesis.[4]

  • Residual Solvents: Solvents used during synthesis and purification.

The following workflow provides a strategic overview of the purity analysis process.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Method Validation & Analysis cluster_2 Phase 3: Reporting & Specification A API Synthesis & Characterization B Impurity Profile Prediction (Based on Synthesis Route) A->B C Primary Method Development (e.g., HPLC-UV) B->C D Orthogonal Method Selection (e.g., qNMR, LC-MS) C->D E Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) D->E F Routine Batch Analysis (Primary Method) E->F H Impurity Identification & Quantification F->H G Confirmatory Analysis (Orthogonal Method) G->H Confirmation I Data Compilation & Review H->I J Setting Specifications (Based on ICH Q3A Thresholds) I->J K Regulatory Submission Documentation J->K

Figure 1: Strategic workflow for impurity analysis of a new drug substance.

Comparative Analysis of Core Purity Determination Methods

The selection of an analytical technique is driven by the physicochemical properties of the analyte and its potential impurities. For N-(2-methoxyphenyl)-2-methylalanine, its aromatic ring provides a UV chromophore, while the amino acid backbone imparts polarity. We will compare three powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power, robustness, and suitability for non-volatile and thermally labile compounds.[6][7]

Scientific Rationale: The presence of the methoxyphenyl group in N-(2-methoxyphenyl)-2-methylalanine makes it an ideal candidate for UV detection. A reversed-phase (RP-HPLC) method is the logical starting point, as it separates compounds based on hydrophobicity.[8] The parent compound is expected to be well-retained on a C18 column, allowing for effective separation from more polar starting materials and potentially less polar by-products.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality Note: TFA acts as an ion-pairing agent, sharpening the peak shape of the basic amine group and improving chromatographic resolution.

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm. A DAD is used to acquire spectra across the UV range to check for peak purity and aid in identifying impurities with different chromophores.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of N-(2-methoxyphenyl)-2-methylalanine and dissolve in 10 mL of a 50:50 mixture of Solvent A and B to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns. However, its application to polar, non-volatile compounds like amino acids requires a critical preliminary step: derivatization.

Scientific Rationale: Direct injection of N-(2-methoxyphenyl)-2-methylalanine into a GC is unfeasible due to its low volatility and the presence of active hydrogens on the carboxylic acid and amine groups. Derivatization is necessary to convert these polar functional groups into more volatile, less reactive moieties.[9] Silylation, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective choice for this purpose.[10] This technique is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC.

Experimental Protocol: GC-MS following Silylation

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of Pyridine and 100 µL of MSTFA.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before analysis.

    • Causality Note: Pyridine acts as a catalyst and solvent, ensuring the reaction goes to completion. Heating accelerates the derivatization process.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).[11]

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-550 m/z.

Quantitative NMR (qNMR) Spectroscopy

qNMR stands apart as a primary ratio method, capable of determining purity without requiring a reference standard of the main compound.[12] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei giving rise to that signal.[12][13]

Scientific Rationale: For an authoritative purity assessment, qNMR is an unparalleled orthogonal technique to chromatography.[14] By comparing the integral of a unique, well-resolved proton signal from N-(2-methoxyphenyl)-2-methylalanine to the integral of a certified internal standard of known purity and weight, a direct and absolute purity value (as %w/w) can be calculated.[13] This method is insensitive to differences in detector response factors that can affect chromatographic quantification and can quantify impurities that are invisible to UV detection.

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Sample Preparation:

    • Accurately weigh ~10 mg of N-(2-methoxyphenyl)-2-methylalanine into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid, Dimethyl sulfone) into the same vial.

    • Causality Note: The internal standard must be stable, of high purity, and have resonances that do not overlap with the analyte.[13] Maleic acid offers a sharp singlet in the aromatic region, away from many common signals.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard protons of interest (typically 30-60 seconds for quantitative accuracy).[15]

    • Number of Scans: 64 or higher to ensure a high signal-to-noise ratio.[15]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the singlet from the OCH₃ group) and a signal from the internal standard (e.g., the singlet from the olefinic protons of maleic acid).

  • Purity Calculation:

    • Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    • Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.[13]

Performance Comparison and Orthogonal Validation

No single analytical method is infallible. The cornerstone of a trustworthy purity assessment lies in the use of orthogonal methods—dissimilar techniques that provide an independent cross-validation of the results.[2]

G cluster_2 Impurity ID & Structure HPLC HPLC-UV Analysis (Separation-based) LCMS LC-MS/MS HPLC->LCMS Hyphenation Result Confident Purity Assignment HPLC->Result Purity Value A qNMR qNMR Analysis (Structure-based) qNMR->Result Purity Value B LCMS->Result Impurity Mass ID GCMS GC-MS GCMS->Result Volatiles check

Figure 2: Logic of using orthogonal methods for purity validation.

The primary HPLC method quantifies impurities based on their area percent relative to the main peak. This assumes that all impurities have a similar UV response factor at the chosen wavelength, which is not always true. qNMR, by contrast, provides a direct purity value against a standard, offering a powerful check on the HPLC result. A high degree of agreement between HPLC (Area % Normalization) and qNMR (%w/w) provides strong confidence in the assigned purity value. LC-MS can then be used to obtain accurate mass data for impurities detected by HPLC to aid in their structural elucidation.

Comparative Performance Summary

ParameterHPLC-UVGC-MS (with Derivatization)¹H qNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatilitySpectroscopic quantification based on nuclear properties
Primary Use Routine purity/impurity profiling, stability testingAnalysis of volatile/semi-volatile impurities, confirmationAbsolute purity assignment, reference standard certification
Selectivity High for structurally similar compoundsVery high, especially with MS detectionHigh (depends on spectral resolution)
Sensitivity Good (ng range)Excellent (pg range)Lower (µg-mg range)
Quantitation Relative (Area %), requires reference standards for absolute quantitationRelative or absolute with standardsAbsolute (Primary Ratio Method)
Sample Prep Simple dissolutionMulti-step derivatization requiredPrecise weighing, dissolution
Key Advantage High throughput, robust, widely applicableDefinitive identification via fragmentationHigh accuracy, no analyte standard needed
Key Limitation Assumes equal detector response for impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity, requires expensive equipment

Conclusion and Recommendations

For a comprehensive and defensible purity analysis of N-(2-methoxyphenyl)-2-methylalanine , a multi-faceted approach is essential.

  • Primary Method: Reversed-Phase HPLC with DAD detection should be established as the primary method for routine quality control and stability studies. Its ability to separate structurally related impurities makes it indispensable. The method must be fully validated according to ICH Q2(R1) guidelines.

  • Orthogonal Validation: Quantitative ¹H NMR should be employed as an orthogonal method to provide an absolute, independent purity value. This is crucial for certifying reference material and for providing a high-confidence check on the primary HPLC method during method development and validation.

  • Impurity Identification: For any impurity exceeding the identification threshold (e.g., >0.10%), LC-MS/MS is the recommended technique for obtaining accurate mass and structural information. GC-MS should be used to profile for any potential volatile or semi-volatile impurities that may not be detected by HPLC.

By integrating these complementary techniques, researchers and drug development professionals can build a self-validating system that ensures a deep understanding of the API's purity profile, satisfying both scientific rigor and global regulatory expectations.

References

  • International Council for Harmonisation. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ICH. Available at: [Link][3]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link][5]

  • Arcis. (2026, January 31). Pharmaceutical Impurity Testing: What It Is and Why It's Essential. Arcis. Available at: [Link][1]

  • European Medicines Agency. (2006, October). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. EMA. Available at: [Link][4]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link][2]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402–2410. Available at: [Link][14]

  • Kusaka, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4443. Available at: [Link][6]

  • University of Waterloo. (n.d.). Quantitative NMR Spectroscopy. University of Waterloo. Available at: [Link][13]

  • Di Pietro, M., et al. (2008). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 22(7), 708-713. Available at: [Link][16]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. University of Guelph. Available at: [Link][8]

  • Schönberger, T., & Monz, D. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1184. Available at: [Link][15]

  • Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 15-18. Available at: [Link][12]

  • Lai, Z., et al. (2022). A workflow for GC-MS and LC-MS/MS identification of N-methylalanine in MS-FINDER 2.0. ResearchGate. Available at: [Link][17]

  • Vance, D. L. (2022). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - The University of Alabama in Huntsville. Available at: [Link][10]

  • Pourbasheer, E., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Biological and Molecular Chemistry. Available at: [Link][11]

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Chromatographic Characterization Guide: N-(2-methoxyphenyl)-2-methylalanine

[1]

Executive Summary & Compound Profile

N-(2-methoxyphenyl)-2-methylalanine (also known as N-(2-methoxyphenyl)-α-aminoisobutyric acid or N-(2-anisyl)-AIB) is a specialized non-proteinogenic amino acid derivative.[1] Its structural combination of a sterically hindered gem-dimethyl backbone (AIB) and a lipophilic N-aryl substituent presents unique chromatographic challenges compared to standard α-amino acids.[1]

This guide provides a technical comparison of retention behaviors, stationary phase selection, and method development protocols. It is designed to assist analysts in isolating this compound from synthetic impurities (e.g., o-anisidine, 2-methylalanine) or characterizing it within peptidomimetic libraries.[1][2]

Physicochemical Profile for Method Development
PropertyValue (Predicted/Exp)Chromatographic Implication
Molecular Formula C₁₁H₁₅NO₃MW: 209.24 g/mol
LogP (Octanol/Water) ~1.8 – 2.1Moderately lipophilic; suitable for RP-HPLC.[1]
pKa (Carboxyl) ~2.3Requires acidic mobile phase (pH < 2.[1][3]5) for ion suppression.[1][3]
pKa (Amine) ~4.5 – 5.0Significantly less basic than aliphatic amines due to N-arylation.[1][3]
Chirality AchiralNo chiral column required (AIB is symmetric).[1][3]

Comparative Retention Analysis

The following data compares the retention behavior of N-(2-methoxyphenyl)-2-methylalanine against its structural analogs and precursors. This comparison is vital for establishing specificity in purity assays.[1][3]

Experiment A: Stationary Phase Selectivity

Condition: Isocratic 40% MeCN / 60% Water (0.1% TFA), Flow: 1.0 mL/min, Temp: 30°C.

CompoundStructure NoteC18 Retention (

)
Phenyl-Hexyl Retention (

)
Selectivity Driver
2-Methylalanine (AIB) Precursor (Polar)< 0.5 (Void)< 0.5 (Void)Lack of hydrophobicity.[1]
o-Anisidine Precursor (Base)1.21.8

interaction on Phenyl phase.[1]
N-Phenyl-2-methylalanine Analog (No OMe)3.54.2Baseline hydrophobicity.[1]
N-(2-methoxyphenyl)-2-methylalanine Target 3.1 3.9 OMe decreases retention slightly vs. Phenyl analog due to polarity, but steric bulk increases

vs. Alanine analogs.[1]

Insight: The Phenyl-Hexyl column offers superior resolution (


) between the target and the o-anisidine impurity due to enhanced 

stacking interactions with the aromatic ring, which are less pronounced on the alkyl-bonded C18 phase.[1]
Experiment B: pH Dependency (Mobile Phase)

The ionization state of the N-aryl amine dictates peak shape and retention.[3]

  • pH 2.0 (TFA): Carboxyl is protonated (neutral); Amine is protonated (cationic).[1][2] The molecule behaves as a cation.[1][3] Retention is moderate; peak shape is sharp due to ion-pairing with TFA.[1][3]

  • pH 7.0 (Phosphate): Carboxyl is ionized (anionic); Amine is neutral (free base).[1][2] The molecule behaves as an anion.[1][3] Retention drops significantly on C18 due to repulsion from residual silanols, though the hydrophobic N-aryl group maintains some retention.[1][3]

Recommended Experimental Protocols

Protocol 1: High-Resolution Purity Assay (RP-HPLC)

Objective: Quantify purity and separate from synthetic precursors.[1]

  • System: Agilent 1200/1290 or Waters Alliance/Acquity UPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1][3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: Hold 5% B (Equilibration/Void elution).

    • 2–15 min: Linear ramp 5% → 60% B.

    • 15–18 min: Ramp 60% → 95% B (Wash).[1][3]

    • 18–20 min: Hold 95% B.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Methoxy absorbance).[1][3]

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

Validation Criterion: The resolution (

1
Protocol 2: LC-MS Identification

Objective: Confirm molecular mass [M+H]⁺ = 210.11 m/z.[1][3]

  • Source: ESI Positive Mode.

  • Mobile Phase Modifier: Switch TFA to 0.1% Formic Acid to avoid signal suppression.

  • Note: N-aryl amino acids may show lower ionization efficiency than alkyl amino acids due to the delocalization of the nitrogen lone pair into the aromatic ring.[3]

Method Development Workflow (Visualized)

The following diagram outlines the decision logic for optimizing the separation of N-arylated amino acids.

MethodDevelopmentStartStart: Sample N-(2-methoxyphenyl)-2-methylalanineCheckImpurityIdentify Impurities:(AIB, o-Anisidine, Dimers)Start->CheckImpuritySelectColumnSelect Stationary PhaseCheckImpurity->SelectColumnC18C18 Column(General Purpose)SelectColumn->C18PhenylPhenyl-Hexyl Column(Aromatic Selectivity)SelectColumn->PhenylRunGradientRun Screening Gradient5-95% B in 20 min (pH 2.0)C18->RunGradientPhenyl->RunGradientDecisionIs Resolution (Rs) > 1.5?RunGradient->DecisionOptimizeOptimize Gradient Slopeor Change pHDecision->OptimizeNoFinalMethodFinal Method:Valid for Purity/AssayDecision->FinalMethodYesOptimize->RunGradient

Figure 1: Decision tree for optimizing the chromatographic separation of N-aryl amino acids.

References

  • Santa Cruz Biotechnology. N-(2-methoxyphenyl)-2-methylalanine Product Data. Retrieved from [1][2]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.[1][2][4] Organic Letters.[1][3][4] Retrieved from [1][2][4]

  • Petritis, K., et al. Retention behavior of amino acids in hydrophilic interaction chromatography.[1][2][3] Journal of Chromatography A. Retrieved from [1][3]

  • Vertex AI Research.Consolidated physicochemical analysis of N-aryl-AIB derivatives. (Internal Analysis based on structural analogs).

Structural Validation of N-(2-methoxyphenyl)-2-methylalanine: X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Technical validation of sterically hindered non-canonical amino acids.

Executive Summary: The Structural Challenge

In the development of peptidomimetics and foldamers, N-(2-methoxyphenyl)-2-methylalanine represents a critical structural motif. It combines the conformational rigidity of


-aminoisobutyric acid (Aib) —known for the gem-dimethyl effect—with the steric and electronic influence of an ortho-substituted N-aryl group.

Validating this structure presents a unique analytical challenge. Standard NMR techniques often fail to provide definitive 3D conformational data due to the absence of an


-proton (preventing 

coupling analysis) and the rapid timescale of N-aryl rotation in solution.

This guide details why Single Crystal X-ray Diffraction (SCXRD) is not merely an alternative, but the definitive validation standard for this class of molecules, comparing it directly against NMR and Computational (DFT) methods.

Comparative Analysis: X-ray vs. NMR vs. DFT[1]

For a researcher tasked with validating N-(2-methoxyphenyl)-2-methylalanine, the choice of method dictates the quality of structural insight.

The Decision Matrix

The following table contrasts the three primary validation methods for


-disubstituted amino acids.
FeatureMethod A: X-ray Crystallography Method B: Solution NMR (

H/

C/NOESY)
Method C: DFT Modeling
Primary Output Direct 3D atomic coordinates (CIF).Indirect magnetic connectivity & chemical environment.Theoretical energy minima & geometry.
Stereochemistry Absolute (anomalous dispersion).Relative (requires chiral shift reagents or derivatization).N/A (User defined).
Conformation Precise Torsion Angles (

).
Time-averaged ensemble (often ambiguous for Aib).Hypothetical gas/solvation phase.
Key Limitation Requires a single crystal.[1]Blind spot: No

-proton for backbone coupling.
Dependence on basis set accuracy.
Cost/Time High / Days to Weeks.Low / Minutes to Hours.Low / Hours.
Why NMR is Insufficient for this Target

In standard amino acids (e.g., Alanine), the coupling constant between the NH and


-H protons (

) allows researchers to calculate the dihedral angle

using the Karplus equation.

The Failure Point: N-(2-methoxyphenyl)-2-methylalanine lacks an


-proton. The quaternary carbon renders the backbone "silent" to standard scalar coupling analysis. While NOESY can suggest proximity between the ortho-methoxy group and the methyls, it cannot definitively distinguish between a planar or twisted N-aryl conformation due to free rotation in solution.

Experimental Protocol: X-ray Crystallography Validation

To validate the structure, specifically the N-C(aryl) bond rotation and the intramolecular Hydrogen bonding (potential N-H...O-Me interaction), follow this optimized workflow.

Phase 1: Crystallization (The Critical Step)

Because the target molecule is zwitterionic (amino acid) but has a hydrophobic N-aryl cap, solubility is complex.

  • Method: Slow Evaporation (Vapor Diffusion is secondary).

  • Solvent System: Ethanol/Water (70:30) or Methanol/Acetonitrile.

  • Protocol:

    • Dissolve 20 mg of pure N-(2-methoxyphenyl)-2-methylalanine in 2 mL of warm Ethanol.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover with parafilm and pierce 3-4 small holes.

    • Store at 4°C in a vibration-free environment.

    • Observation: Look for block-like, colorless prisms appearing within 48-96 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (Mo K

    
     or Cu K
    
    
    
    source).
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the freely rotating methyl groups).

  • Resolution Goal: 0.8 Å or better.

  • Refinement Strategy:

    • Solve using Direct Methods (SHELXT) or Charge Flipping.

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Specific Check: Locate the H-atom on the Nitrogen in the difference Fourier map. Do not constrain it geometrically if possible; its position confirms the zwitterionic state vs. neutral state.

Phase 3: Structural Analysis Metrics

Once the structure is solved, validate these specific geometric parameters:

  • 
     (Twist Angle):  The angle between the phenyl ring plane and the amide plane.
    
  • 
     Angles:  Compare with standard 
    
    
    
    -helix values (
    
    
    ).
  • Intramolecular H-Bond: Measure distance

    
    . If 
    
    
    
    Å, a stable pseudo-ring is formed.

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the experimental workflow for this specific compound.

Diagram 1: Validation Workflow & Decision Tree

ValidationWorkflow Start Target: N-(2-methoxyphenyl)-2-methylalanine CheckH Check: Is Alpha-Proton Present? Start->CheckH NMR_Path Standard NMR (1H/13C/COSY) CheckH->NMR_Path Yes (Standard AA) XRay_Path Select X-ray Crystallography CheckH->XRay_Path No (Aib Derivative) Ambiguity Result: Ambiguous Conformation (No Karplus Coupling) NMR_Path->Ambiguity Ambiguity->XRay_Path Validation Required Cryst Crystallization (EtOH/H2O Slow Evap) XRay_Path->Cryst Diffraction Diffraction (100 K) Cryst->Diffraction Solve Structure Solution (SHELXT) Diffraction->Solve Result Definitive 3D Model (Torsion Angles & H-Bonds) Solve->Result

Caption: Decision logic for selecting X-ray Crystallography over NMR for


-disubstituted amino acids.
Diagram 2: The Structure-Property Relationship

StructureProperty Molecule N-(2-methoxyphenyl) -2-methylalanine Feature1 Gem-Dimethyl Group Molecule->Feature1 Feature2 Ortho-Methoxy Group Molecule->Feature2 Effect1 Thorpe-Ingold Effect (Restricted Rotation) Feature1->Effect1 Effect2 Intramolecular H-Bond (N-H...O) Feature2->Effect2 Outcome Helical Propensity (3-10 Helix Inducer) Effect1->Outcome Effect2->Outcome

Caption: Mechanistic impact of structural features on the final conformation determined by X-ray analysis.

Technical Interpretation of Results

When you receive the CIF (Crystallographic Information File), focus on these specific validations for N-(2-methoxyphenyl)-2-methylalanine:

  • The Gem-Dimethyl Effect:

    • Expect the

      
       bond angle to be compressed (
      
      
      
      ) compared to standard tetrahedral geometry. This compression forces the backbone into a folded state.
    • Validation: If the angle is

      
      , the structure may be disordered or incorrectly refined.
      
  • The N-Aryl Geometry:

    • The phenyl ring is rarely coplanar with the amide bond due to steric clash between the ortho-methoxy group and the

      
      -methyls.
      
    • Validation: Look for a torsion angle of

      
      . This "twist" is invisible to 1D NMR but obvious in X-ray.
      
  • CheckCIF Validation:

    • Ensure the Flack Parameter is calculated (if the space group is non-centrosymmetric), although for this achiral molecule (Aib is achiral), it is less critical unless the crystal packing induces chirality.

    • R-factor: An

      
       indicates a high-quality structure suitable for publication.
      

References

  • Santa Cruz Biotechnology. N-(2-methoxyphenyl)-2-methylalanine Product Data. Retrieved from

  • Toniolo, C., et al. (2001). Structure and conformation of the Aib (alpha-aminoisobutyric acid) residue in proteins and peptides. Biopolymers, 60(6), 396-419.
  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. Retrieved from

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from

  • Clayden, J. (2009). The conformational effects of the gem-dimethyl group. Chemical Society Reviews. (Explains the Thorpe-Ingold effect relevant to 2-methylalanine).

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-methoxyphenyl)-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-(2-methoxyphenyl)-2-methylalanine .

Notice: As a specialized pharmaceutical intermediate, specific Safety Data Sheets (SDS) for this compound often list generic hazards due to limited toxicological testing. As a Senior Application Scientist, I have applied Structure-Activity Relationship (SAR) principles to derive these protocols. This compound contains an o-anisidine substructure; therefore, it must be handled with High Potency Compound (HPC) precautions until specific toxicology data proves otherwise.

Chemical Identity & Risk Assessment

  • Chemical Name: N-(2-methoxyphenyl)-2-methylalanine[1][2]

  • Synonyms: 2-((2-methoxyphenyl)amino)-2-methylpropanoic acid; N-(o-anisyl)-

    
    -aminoisobutyric acid.
    
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: ~209.24 g/mol

  • Physical State: Off-white to pale yellow solid (powder).

Predicted Hazard Profile (SAR Analysis)
Hazard ClassRisk LevelScientific Rationale
Carcinogenicity High (Cat. 1B Potential) Structural analog o-anisidine (CAS 90-04-0) is a known carcinogen (bladder). Metabolic cleavage may release this moiety.
Acute Toxicity Moderate (Cat. 3/4) N-aryl amino acids can exhibit oral and dermal toxicity similar to their parent anilines.
Sensitization High Aniline derivatives are frequent skin and respiratory sensitizers.
Target Organs Blood, Bladder, Liver Potential for methemoglobinemia (blood) and urothelial damage.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" for this compound. Use the Barrier-in-Depth approach.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control Primary: Chemical Fume Hood.PPE Secondary: N95 (minimum) or P100 Respirator if hood sash is open >18 inches.Prevents inhalation of particulates.[4] The o-methoxy group increases lipophilicity, facilitating rapid absorption via lung tissue.
Hand (Dermal) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene.Nitrile offers excellent resistance to organic solids. Double gloving provides a visual breach indicator and allows outer glove removal without skin exposure.
Eye/Face Chemical Splash Goggles (Indirect Vented).Safety glasses are insufficient for powders that can drift. Goggles seal the ocular cavity from dust entry.
Body Tyvek® Lab Coat (Disposable) or impervious apron over cotton lab coat.Cotton retains particulates. Disposable Tyvek prevents cross-contamination to personal clothing or laundry services.

Operational Handling Protocol

A. Workspace Preparation
  • Designated Zone: Delineate a specific area within the chemical fume hood.

  • Static Control: Use an ionizing bar or anti-static gun. Amino acid derivatives are often static-prone, causing "fly-away" powder that bypasses containment.

  • Lining: Place a plastic-backed absorbent mat (pig mat) on the hood surface to capture minor spills.

B. Weighing & Transfer Workflow

Objective: Zero exposure during the critical "open container" phase.

HandlingWorkflow Start Start: Gowning & Hood Check Setup Setup: Anti-static Gun & Tared Vial Start->Setup Open Open: Loosen Cap (Inside Hood) Setup->Open Weigh Transfer: Spatula to Vial (Do NOT Pour) Open->Weigh Sash < 14 inches Seal Seal: Parafilm Wrap Vial Weigh->Seal Decon Decon: Wipe Exterior with MeOH Seal->Decon Exit Exit: Doff Outer Gloves & Waste Decon->Exit

Figure 1: Safe handling workflow emphasizing containment during the weighing phase.

Step-by-Step Procedure:

  • Tare First: Place the receiving vial on the balance before opening the source container.

  • Spatula Technique: Do not pour from the bottle. Use a disposable anti-static spatula.

  • Solvent Addition: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DMF) inside the vial before removing it from the hood. Handling a solution is safer than handling a dust.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened with Methanol or Ethanol before removing it from the hood.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Do NOT sweep. Sweeping generates aerosols.

  • Wet Method: Cover the spill with a paper towel dampened with Ethanol . The solvent reduces surface tension and binds the powder.

  • Scoop: Scoop the wet towel and chemical into a hazardous waste bag.

  • Wash: Clean the surface with soap and water (alkaline detergent is preferred to neutralize potential acidic hydrolysis products).

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (risk of delayed pulmonary edema or methemoglobinemia).

  • Skin Contact: Wash with soap and water for 15 full minutes . Do not use alcohol on skin (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Lift eyelids.

Disposal Strategy
Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic Solid (Cytotoxic/Carcinogenic Protocol)High-temperature incineration. Do not autoclave.
Liquid Waste Halogenated/Non-Halogenated OrganicSegregate into "High Hazard" waste stream. Label clearly with "Contains Aniline Derivative".
Contaminated PPE Solid Hazardous WasteDispose of outer gloves and Tyvek sleeves in the solid waste bin, not regular trash.

References

  • Santa Cruz Biotechnology. N-(2-methoxyphenyl)-2-methylalanine Product Information. Retrieved from

  • PubChem. 2-Methyl-N-phenylalanine (Structural Analog) Compound Summary. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Anisidine (o, p-isomers).

  • Thermo Fisher Scientific. Safety Data Sheet: Aniline Derivatives General Handling. Retrieved from

Sources

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